Product packaging for Oritavancin Diphosphate(Cat. No.:CAS No. 192564-14-0)

Oritavancin Diphosphate

Cat. No.: B609769
CAS No.: 192564-14-0
M. Wt: 1989.1 g/mol
InChI Key: PWTROOMOPLCZHB-BHYQHFGMSA-N
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Description

What is Oritavancin diphosphate?

This compound is an oral active glycopeptide antibiotic that has activity against gram-positive organisms. Oritavancin is an antibacterial agent that is effective against multidrug-resistant S. pylori. This compound inhibits cell wall formation and damages the membrane potential.

Preparation of this compound

Semi-synthetic, glycopeptide antibiotic made from chloroeremomycin. Oritavancin blocks cell wall biosynthesis by binding to the pentaglycine bridge and D-alanyl–D-alanine terminal ends on the peptidoglycan chain.

The antibacterial property of Oritavancin

Oritavancin, a semisynthetic amino peptide antibiotic, inhibits Gram-positive bacteria growth. It inhibits transglycosylation and transpeptidation of the bacterial cell walls to disrupt membrane integrity. Oritavancin inhibits the growth of clinical isolates from skin and soft-tissue infections, including methicillin-resistant and -susceptible S. aureus (MRSA, MSSA), vancomycin-resistant and -susceptible E. faecium (VREF, VSRF), as well as other staphylococci, streptococci, and enterococci (MIC90s = < =0.008-0.5 mg/L). Oritavancin prevents the growth of S. aureus within a neutropenic mouse thigh model of infection. When administered pre-and/or post-exposure, it improves survival rates in mice infected with B. anthracis Ames Anthrax. Oritavancin has been used in formulas to treat skin infections caused by bacteria.

Biological activity of Oritavancin

Oritavancin, a glycopeptide antibiotic that has bactericidal properties, is effective in treating Gram-positive infections. It is used to treat skin structure and complex skin infections. It has similar activity to vancomycin but is more effective against Enterococcus and Staphylococcus.

Mechanism of action of Oritavancin

Oritavancin works by the following mechanisms: 1) Inhibition of the transglycosylation step (polymerization) of cell wall biosynthesis through binding to the stem protein of peptidoglycan precursors, 2) Inhibition of the transpeptidation step (crosslinking), of cell wall-biosynthesis via binding to the peptide bridge segments of the cell walls 3) Disruption in bacterial membrane integrity, leading depolarization, increased permeability, and rapid cell death.

Uses of this compound

This compound is useful in biological studies of the synthesis, properties, and mechanism of action for new generation polycyclic glycopeptide antibiotics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C86H103Cl3N10O34P2 B609769 Oritavancin Diphosphate CAS No. 192564-14-0

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTROOMOPLCZHB-BHYQHFGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H103Cl3N10O34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027688
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192564-14-0
Record name Oritavancin diphosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oritavancin Diphosphate: A Multi-Mechanism Approach to Combating MRSA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oritavancin diphosphate is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is rooted in a multifaceted mechanism of action that distinguishes it from other glycopeptides like vancomycin. This guide provides a comprehensive overview of the molecular interactions and cellular consequences of oritavancin exposure in MRSA, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Oritavancin's chemical structure, characterized by the presence of a hydrophobic 4'-chlorobiphenylmethyl group, is central to its enhanced antimicrobial properties. This structural feature not only facilitates anchoring to the bacterial cell membrane but also contributes to its multiple mechanisms of action: inhibition of transglycosylation, inhibition of transpeptidation, and disruption of bacterial membrane integrity.[1][2][3][4] This triple-action mechanism results in rapid, concentration-dependent killing of MRSA, including strains with reduced susceptibility to vancomycin.[1][5]

Core Mechanisms of Action

Oritavancin's potent anti-MRSA activity stems from its ability to simultaneously attack multiple critical cellular processes.

Inhibition of Transglycosylation

Similar to other glycopeptide antibiotics, oritavancin inhibits the transglycosylation step of peptidoglycan synthesis.[1][5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis.[1][6] This binding sterically hinders the action of transglycosylase enzymes, preventing the polymerization of the glycan chains that form the backbone of the bacterial cell wall.[1] The presence of the 4'-chlorobiphenylmethyl side chain enhances this binding affinity by anchoring the molecule to the cell membrane, thereby increasing its local concentration at the site of peptidoglycan synthesis.[1][7]

Inhibition of Transpeptidation

A key differentiator from vancomycin is oritavancin's ability to also inhibit the transpeptidation step of cell wall synthesis.[1][5][8] This is achieved through a secondary binding interaction with the pentaglycine cross-bridge of the staphylococcal peptidoglycan.[1][8] This interaction is also facilitated by the hydrophobic side chain. By obstructing the transpeptidase enzymes responsible for cross-linking the peptide side chains of the glycan strands, oritavancin further weakens the cell wall's structural integrity.[8]

Disruption of Bacterial Membrane Integrity

The most distinct mechanism of oritavancin is its ability to directly disrupt the bacterial cell membrane.[1][2][5] The lipophilic 4'-chlorobiphenylmethyl side chain inserts into the cytoplasmic membrane, leading to rapid membrane depolarization and increased permeability.[1][9] This disruption of the membrane potential dissipates the proton motive force, which is essential for cellular energy production and other vital processes, ultimately leading to rapid cell death.[1][9] This membrane-disrupting activity is concentration-dependent and is a major contributor to oritavancin's rapid bactericidal effect.[1]

dot

Oritavancin_Mechanism_of_Action cluster_Membrane Bacterial Cell Membrane LipidII Lipid II (Peptidoglycan Precursor) NascentPG Nascent Peptidoglycan LipidII->NascentPG Transglycosylation (Polymerization) MaturePG Mature Peptidoglycan NascentPG->MaturePG Transpeptidation (Cross-linking) Membrane Cell Membrane Integrity Oritavancin Oritavancin Oritavancin->LipidII Inhibits Transglycosylation (Binds to D-Ala-D-Ala) Oritavancin->NascentPG Inhibits Transpeptidation (Binds to pentaglycine bridge) Oritavancin->Membrane Disrupts Membrane Integrity (Depolarization & Permeabilization)

Caption: Oritavancin's tripartite mechanism against MRSA.

Quantitative Data on Oritavancin Activity Against MRSA

The in vitro activity of oritavancin against MRSA has been extensively evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Oritavancin and Comparator Agents against MRSA

Study / RegionOritavancin MIC50 (µg/mL)Oritavancin MIC90 (µg/mL)Vancomycin MIC50/MIC90 (µg/mL)Daptomycin MIC50/MIC90 (µg/mL)Linezolid MIC50/MIC90 (µg/mL)
5-Year International Surveillance (US & Europe)[1]0.030.061/10.25/0.51/2
European & US Hospitals (2010-2013)[7]0.030.06---
US & Europe[10]0.030.06---
Cancer Patients (US & Europe)[11]0.015-0.030.06---

Table 2: Bactericidal and Biofilm Eradication Activity of Oritavancin against MRSA

ActivityStrain(s)Oritavancin Concentration (µg/mL)ResultReference
Bactericidal ActivityMRSAfCmax (800mg dose)≥3 log10 kill within 1 hour[12]
Bactericidal ActivityDaptomycin-nonsusceptible MRSASubtherapeutic concentrationsRapid bactericidal activity within 9 hours[9]
Biofilm Eradication (MBEC)MRSA0.5 - 8Sterilization of biofilms[13][14]
Biofilm Eradication (MBEC)MRSA0.5 - 4Within 1 doubling dilution of planktonic MIC[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to elucidate oritavancin's mechanism of action.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol:

  • Inoculum Preparation: MRSA strains are cultured overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The culture is then diluted to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in fresh CAMHB. For studies involving oritavancin, 0.002% polysorbate-80 is added to the broth to prevent drug binding to plastic surfaces.[8][15]

  • Antibiotic Exposure: Oritavancin and comparator agents are added to the bacterial suspensions at desired concentrations (e.g., multiples of the MIC or concentrations simulating free drug levels in plasma). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted in saline and plated on appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye.

Protocol:

  • Cell Preparation: MRSA cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2) to an optical density at 600 nm (OD600) of approximately 0.05.

  • Dye Loading: The membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), is added to the cell suspension at a final concentration of 0.4 µM. The mixture is incubated in the dark to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.

  • Baseline Measurement: The cell suspension is placed in a fluorometer, and the baseline fluorescence is recorded (excitation ~622 nm, emission ~670 nm).

  • Antibiotic Addition: Oritavancin or a control agent is added to the suspension.

  • Fluorescence Monitoring: The fluorescence is continuously monitored. Depolarization of the membrane causes the release of DiSC3(5) into the buffer, resulting in an increase in fluorescence.

dot

Membrane_Depolarization_Assay start Start prep Prepare & Resuspend Log-Phase MRSA start->prep load Load with DiSC3(5) Dye prep->load baseline Measure Baseline Fluorescence load->baseline add_drug Add Oritavancin baseline->add_drug monitor Monitor Fluorescence Increase (Depolarization) add_drug->monitor end End monitor->end

Caption: Membrane depolarization assay workflow.

Membrane Permeability Assay

This assay assesses the integrity of the bacterial cell membrane using a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

  • Cell Preparation: MRSA cells are prepared similarly to the membrane depolarization assay, washed, and resuspended in buffer.

  • Dye and Antibiotic Addition: The membrane-impermeable fluorescent dye, such as SYTOX Green (typically at 5 µM), is added to the cell suspension along with oritavancin or a control agent.

  • Fluorescence Measurement: The fluorescence is measured over time (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates that the dye has entered the cells through damaged membranes and bound to nucleic acids.

Minimal Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: An overnight culture of MRSA is diluted in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose) and dispensed into the wells of a 96-well plate with a peg lid (e.g., Calgary Biofilm Device). The plate is incubated for 24 hours to allow biofilm formation on the pegs.

  • Antibiotic Challenge: The peg lid is rinsed to remove planktonic cells and then transferred to a new 96-well plate containing serial dilutions of oritavancin in fresh broth.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours).

  • Recovery and Viability Assessment: The pegs are rinsed again and placed in a new plate containing recovery broth. The plate is sonicated to dislodge the biofilm bacteria from the pegs. The viability of the dislodged bacteria is then assessed by measuring the optical density after incubation or by plating for CFU counts.

  • MBEC Determination: The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.

Conclusion

This compound's multifaceted mechanism of action against MRSA, encompassing the inhibition of both transglycosylation and transpeptidation, coupled with the disruption of cell membrane integrity, provides a robust and rapid bactericidal effect. The quantitative data consistently demonstrate its high potency, often exceeding that of other anti-MRSA agents. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced interactions of oritavancin with bacterial cells and for the development of novel antimicrobial strategies. The unique combination of mechanisms makes oritavancin a valuable therapeutic option in the ongoing challenge of combating infections caused by MRSA.

References

Oritavancin Diphosphate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin diphosphate is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its discovery and development represent a significant advancement in the fight against antibiotic-resistant pathogens. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of oritavancin, intended for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Discovery and Development

Oritavancin was developed as a derivative of chloroeremomycin, a naturally occurring glycopeptide antibiotic produced by the bacterium Kibdelosporangium aridum.[3][4] The discovery process, led by researchers at Eli Lilly, involved the strategic modification of the chloroeremomycin scaffold to enhance its antimicrobial properties and overcome existing resistance mechanisms. The key structural modification was the addition of a lipophilic 4'-chlorobiphenylmethyl group to the disaccharide sugar moiety.[4][5] This alteration proved crucial for oritavancin's enhanced potency and unique mechanisms of action.[1]

The development of oritavancin was a multi-company effort, with the rights eventually being acquired by The Medicines Company, which completed the final clinical trials leading to its approval by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[6][7]

Synthesis Process

The synthesis of this compound is a semi-synthetic process that begins with the fermentation of Kibdelosporangium aridum to produce the chloroeremomycin precursor, also known as A82846B.[3][8] The subsequent chemical modifications primarily involve a reductive amination reaction.

Experimental Protocol: Synthesis of Oritavancin

The following protocol is a generalized representation based on available patent literature.[8][9]

1. Fermentation and Isolation of Chloroeremomycin (A82846B):

  • A culture of Kibdelosporangium aridum is grown under optimized fermentative conditions in a medium free of animal-sourced material to promote the biosynthesis of chloroeremomycin.[2]

  • The fermentation broth is then subjected to a series of purification steps, including ion-exchange and reversed-phase chromatography, to isolate and purify the A82846B intermediate.[10]

2. Reductive Amination:

  • The purified chloroeremomycin intermediate A82846B is dissolved in a suitable solvent, such as methanol.[8]

  • 4'-chlorobiphenyl-4-carboxaldehyde is added to the solution to form a Schiff base via aldehyde-amine condensation.[8][9]

  • A reducing agent, such as sodium cyanoborohydride, is then introduced to reduce the C=N bond of the Schiff base, resulting in the formation of oritavancin.[8][9] The reaction is typically carried out under reflux conditions.[8]

3. Purification:

  • The crude oritavancin product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).[11][12] A common method utilizes a C18 reverse-phase column with a gradient of a mobile phase containing acetonitrile and an acidic aqueous solution (e.g., phosphoric acid or trifluoroacetic acid).[12][13]

4. Diphosphate Salt Formation:

  • The purified oritavancin free base is then reacted with phosphoric acid to form the more stable diphosphate salt.

Synthesis Workflow

G Oritavancin Synthesis Workflow cluster_fermentation Fermentation & Isolation cluster_synthesis Chemical Synthesis Fermentation Fermentation of Kibdelosporangium aridum Isolation Isolation of Chloroeremomycin (A82846B) Fermentation->Isolation ReductiveAmination Reductive Amination with 4'-chlorobiphenyl-4-carboxaldehyde Isolation->ReductiveAmination Purification HPLC Purification ReductiveAmination->Purification SaltFormation Diphosphate Salt Formation Purification->SaltFormation Oritavancin Oritavancin SaltFormation->Oritavancin Final Product

A simplified workflow for the synthesis of this compound.

Mechanism of Action

Oritavancin exhibits a unique, multi-faceted mechanism of action that contributes to its potent and rapid bactericidal activity.[5][14] It disrupts the bacterial cell wall synthesis at two distinct points and also compromises the integrity of the bacterial cell membrane.[5][14]

Inhibition of Transglycosylation

Similar to other glycopeptide antibiotics like vancomycin, oritavancin inhibits the transglycosylation step of peptidoglycan synthesis.[1][5] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II peptidoglycan precursor, sterically hindering the transglycosylase enzymes from polymerizing the glycan chains.[5]

Inhibition of Transpeptidation

Uniquely among glycopeptides, oritavancin also inhibits the transpeptidation step, which is the cross-linking of the peptide side chains of the peptidoglycan.[1][5] This is attributed to its ability to bind to the pentaglycyl bridge of the peptidoglycan precursor, a secondary binding site not effectively targeted by vancomycin.[1][15] This dual inhibition of both transglycosylation and transpeptidation significantly weakens the bacterial cell wall.[15]

Disruption of Bacterial Membrane Integrity

The lipophilic 4'-chlorobiphenylmethyl side chain of oritavancin anchors the molecule to the bacterial cytoplasmic membrane.[5][16] This interaction leads to membrane depolarization, increased permeability, and ultimately, cell death.[4][16] This direct membrane-disrupting activity is responsible for the rapid, concentration-dependent bactericidal effect of oritavancin, even against stationary-phase bacteria and biofilms.[17][18]

Experimental Protocols for Mechanism of Action Studies

a. Membrane Depolarization Assay: [16][17]

  • Bacterial cells are grown to the desired phase (e.g., exponential or stationary) and washed.

  • The cells are incubated with a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Oritavancin is added at various concentrations, and the change in fluorescence is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

b. Membrane Permeabilization Assay: [17]

  • Bacterial cells are prepared as in the depolarization assay.

  • A mixture of two fluorescent dyes, Syto 9 and propidium iodide, is added to the cell suspension. Syto 9 can enter all cells, while propidium iodide only enters cells with compromised membranes.

  • Upon addition of oritavancin, the fluorescence is measured. An increase in propidium iodide fluorescence and a corresponding decrease in Syto 9 fluorescence indicate increased membrane permeability.

Signaling Pathway and Mechanism of Action Diagram

G Oritavancin Mechanism of Action cluster_cellwall Cell Wall Synthesis Inhibition cluster_membrane Cell Membrane Disruption Oritavancin Oritavancin LipidII Binds to D-Ala-D-Ala of Lipid II Oritavancin->LipidII PentaglycylBridge Binds to Pentaglycyl Bridge Oritavancin->PentaglycylBridge MembraneAnchoring Anchoring via Lipophilic Side Chain Oritavancin->MembraneAnchoring Transglycosylation Inhibition of Transglycosylation CellWallWeakening CellWallWeakening Transglycosylation->CellWallWeakening Transpeptidation Inhibition of Transpeptidation Transpeptidation->CellWallWeakening LipidII->Transglycosylation PentaglycylBridge->Transpeptidation Depolarization Membrane Depolarization MembraneAnchoring->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization CellDeath CellDeath Permeabilization->CellDeath CellWallWeakening->CellDeath

The multifaceted mechanism of action of oritavancin.

Quantitative Data

Table 1: In Vitro Activity of Oritavancin against Gram-Positive Pathogens
OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)≤0.008 - 0.50.030.06
Staphylococcus aureus (MRSA)≤0.008 - 0.50.030.06
Enterococcus faecalis (VSE)≤0.008 - 0.250.0150.03
Enterococcus faecium (VRE)≤0.008 - 0.120.0150.03
Streptococcus pyogenes≤0.008 - 0.250.0150.03
Streptococcus agalactiae≤0.008 - 0.120.0150.03
Data compiled from various in vitro studies. MIC values can vary based on testing methodology.
Table 2: Pharmacokinetic Parameters of Oritavancin in Animal Models and Humans
SpeciesDoseCmax (µg/mL)T1/2 (hours)
Rabbit10 mg/kg71.8-
Rabbit20 mg/kg147.762.4 (terminal)
Mouse (neutropenic)20 mg/kg228.8-
Human1200 mg single dose~138~245-393
Cmax: Maximum plasma concentration; T1/2: Half-life. Data are approximate and can vary between studies.[6][19]

Conclusion

This compound stands as a testament to the power of semi-synthetic modification of natural products to generate novel therapeutics that address critical unmet medical needs. Its unique triple mechanism of action, encompassing dual inhibition of cell wall synthesis and direct membrane disruption, provides potent and rapid bactericidal activity against a wide range of challenging Gram-positive pathogens. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, is crucial for the continued development of new anti-infective agents and for optimizing the clinical use of this important antibiotic. Further research into its application for other indications, such as osteomyelitis and bacteremia, is ongoing and holds promise for expanding its therapeutic utility.[1]

References

Oritavancin Diphosphate: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique molecular structure, featuring a 4'-chlorobiphenylmethyl substituent, confers a multifaceted mechanism of action that distinguishes it from other glycopeptides like vancomycin.[3][4] This document provides an in-depth technical overview of oritavancin's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Mechanism of Action

Oritavancin exerts its rapid, concentration-dependent bactericidal effect through a combination of mechanisms that target the bacterial cell wall and cell membrane.[3][4][5] Unlike traditional glycopeptides that primarily inhibit cell wall synthesis, oritavancin possesses a dual mechanism of action.[2]

Firstly, it inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-alanyl-D-alanine terminus of the lipid II precursor molecule.[4][6] This is a hallmark of the glycopeptide class. Secondly, the lipophilic side chain of oritavancin anchors the molecule to the bacterial cell membrane, which facilitates several key actions: it allows the drug to disrupt the integrity of the cell membrane, leading to depolarization and increased permeability, and it enables a secondary binding interaction with the pentaglycyl bridge of peptidoglycan precursors, which inhibits the transpeptidation (cross-linking) step of cell wall synthesis.[3][4][7] This multifaceted attack results in rapid cell death.[4]

Oritavancin Mechanism of Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Oritavancin Oritavancin Action Lipid_II Lipid II Precursor Transglycosylation Transglycosylation (Polymerization) Lipid_II->Transglycosylation incorporation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation nascent peptidoglycan Peptidoglycan Mature Peptidoglycan Transpeptidation->Peptidoglycan Bacterial_Cell_Death Bacterial Cell Death Oritavancin Oritavancin Oritavancin->Transglycosylation Inhibits Oritavancin->Transpeptidation Inhibits Membrane_Interaction Membrane Anchoring & Disruption Oritavancin->Membrane_Interaction Membrane_Interaction->Bacterial_Cell_Death Depolarization & Permeabilization

Figure 1: Oritavancin's multi-faceted mechanism of action.

In Vitro Activity

Oritavancin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including those with resistance to other antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC distribution of oritavancin against key Gram-positive bacteria from various surveillance studies.

OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference(s)
Staphylococcus aureus (all)9,075-0.12-[8][9]
Methicillin-susceptible S. aureus (MSSA)-0.015-0.030.06-[10]
Methicillin-resistant S. aureus (MRSA)-0.015-0.030.06-[10]
Vancomycin-intermediate S. aureus (VISA)600.5--[11]
Vancomycin-resistant S. aureus (VRSA)10---[12]
Coagulase-negative staphylococci1,664--≤4[8][9]
Enterococcus faecalis (vancomycin-susceptible)1,738-0.06-[8][9]
Enterococcus faecium (vancomycin-susceptible)819-0.12-[8][9]
Enterococcus faecalis (VanA)--1-[8][9]
Enterococcus faecium (VanA)486-0.25-[8][9]
Vancomycin-resistant enterococci (VRE)27--≤0.002-0.5[13][14]
Streptococcus pyogenes959--0.008-1[8][9]
Streptococcus agalactiae415--0.008-1[8][9]
Streptococcus pneumoniae1,010--0.008-1[8][9]
Time-Kill Kinetics

Time-kill assays demonstrate the rapid and concentration-dependent bactericidal activity of oritavancin.

OrganismOritavancin ConcentrationTime to ≥3-log10 KillReference(s)
MSSAfCmax (200 mg dose)≤ 1 hour[15][16]
MRSAfCmax (200 mg dose)≤ 1 hour[15][16]
VISAfCmax (800 mg dose)24 hours[15]
VRSAfCmax (200 mg dose)≤ 1 hour[15][16]
VSE (E. faecalis)fCmax (200 mg dose)11-24 hours[15][16]
VREfCmax (800 mg dose)10 hours[15]
Daptomycin-nonsusceptible MRSASub-MIC concentrations< 9 hours[11]

fCmax refers to the free peak plasma concentration.

In Vivo Efficacy

Animal models have been instrumental in demonstrating the in vivo efficacy of oritavancin and in establishing dosing regimens for clinical use.

Animal ModelPathogenOritavancin Dosing RegimenEfficacy OutcomeReference(s)
Neutropenic mouse thigh infectionS. aureus (MSSA & MRSA)Single dose simulation of 1200 mg in humansHigh efficacy[17]
Neutropenic mouse thigh infectionS. pyogenes-Effective treatment[2]
Rabbit endocarditisMRSAOnce-daily IV administrationEffective treatment[17]
Rabbit meningitisPenicillin-susceptible and cephalosporin-resistant S. pneumoniaeOnce-daily IV administrationEffective treatment[17]
Rat central venous catheter infectionStaphylococci and enterococciOnce-daily IV administrationEffective treatment[17]
Mouse bacteremiaS. aureus and VRE-High eradication rates from blood[2]
Mouse inhalation anthraxBacillus anthracisSingle IV dose of 5, 15, or 50 mg/kg at 42h post-challengeEffective post-exposure prophylaxis[17][18]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of oritavancin is typically determined by the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Oritavancin Stock Solution: Oritavancin is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the oritavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[19]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from fresh, overnight cultures to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[20]

  • MIC Reading: The MIC is defined as the lowest concentration of oritavancin that completely inhibits visible bacterial growth.[20]

  • Quality Control: The performance of the assay is validated by concurrently testing CLSI-recommended quality control strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212.[19]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of oritavancin over time.

Time-Kill Assay Workflow Start Start: Overnight Bacterial Culture Subculture Subculture in CAMHB to Exponential Phase Start->Subculture Dilute Dilute to ~5 x 10^5 CFU/mL in CAMHB with Oritavancin/Control Subculture->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Sample at 0, 1, 2, 4, 8, 24 hours Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_CFU Count CFU and Calculate Log10 Reduction Incubate_Plates->Count_CFU End End: Plot Time-Kill Curve Count_CFU->End

Figure 2: Generalized workflow for a time-kill assay.

Methodology:

  • Inoculum Preparation: Bacteria are cultured to the exponential phase of growth in CAMHB and then diluted to a starting concentration of approximately 5 x 105 CFU/mL.[21]

  • Exposure to Oritavancin: The bacterial suspension is exposed to various concentrations of oritavancin (often corresponding to multiples of the MIC or predicted free plasma concentrations) in CAMHB. A growth control (no antibiotic) is included.[21][22]

  • Sampling Over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is calculated and plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Conclusion

This compound stands out as a potent therapeutic agent against Gram-positive bacteria due to its unique, multi-targeted mechanism of action that leads to rapid, concentration-dependent bactericidal activity. Its robust in vitro and in vivo performance against a wide array of pathogens, including those with established resistance to other antibiotics, underscores its significant clinical value. The detailed methodologies provided herein serve as a foundation for further research and development in the field of antimicrobial agents.

References

An In-Depth Technical Guide to the Mechanism of Bacterial Cell Wall Inhibition by Lipoglycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoglycopeptide antibiotics are a potent class of antimicrobial agents highly effective against a range of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). These semisynthetic derivatives of glycopeptides, such as vancomycin, are distinguished by the presence of a lipophilic side chain. This structural modification not only enhances their antimicrobial potency but also confers a multifaceted mechanism of action that goes beyond the capabilities of their parent compounds. This guide provides a detailed technical overview of the mechanisms by which lipoglycopeptides inhibit bacterial cell wall synthesis, disrupt membrane integrity, and ultimately lead to bacterial cell death.

Core Mechanism of Action: A Dual Assault on Bacterial Viability

The bactericidal activity of lipoglycopeptide antibiotics stems from a dual mechanism of action that targets two critical structures in Gram-positive bacteria: the cell wall and the cell membrane. This two-pronged attack makes it more difficult for bacteria to develop resistance.[1]

Inhibition of Peptidoglycan Synthesis

The foundational mechanism of action for lipoglycopeptides, inherited from their glycopeptide precursors, is the inhibition of peptidoglycan synthesis. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

  • Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala): The glycopeptide core of the antibiotic binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, specifically Lipid II.[2][3] This binding event physically obstructs the subsequent enzymatic steps required for cell wall construction.

  • Inhibition of Transglycosylation: By binding to Lipid II, lipoglycopeptides prevent the polymerization of glycan chains, a process catalyzed by transglycosylases. This action halts the extension of the peptidoglycan backbone.[4][5]

  • Inhibition of Transpeptidation: The binding also sterically hinders the activity of transpeptidases, enzymes responsible for cross-linking the peptide side chains of adjacent glycan strands.[4][5] This cross-linking is crucial for the strength and rigidity of the cell wall.

The lipophilic side chain of these antibiotics plays a crucial role in enhancing this primary mechanism. It acts as an anchor, tethering the molecule to the bacterial cell membrane, thereby increasing its local concentration near the site of peptidoglycan synthesis and improving its binding affinity for Lipid II.[1][6]

Disruption of Bacterial Membrane Integrity

The defining feature of lipoglycopeptides is their ability to directly target and disrupt the bacterial cell membrane, a mechanism not shared by traditional glycopeptides like vancomycin.[4][7]

  • Membrane Insertion and Depolarization: The lipophilic tail inserts into the bacterial cytoplasmic membrane, leading to a disruption of the membrane's structural integrity. This insertion causes depolarization of the membrane potential, a critical component of bacterial energy metabolism and viability.[4][7]

  • Increased Membrane Permeability: The disruption of the membrane leads to increased permeability, allowing for the leakage of essential intracellular components, such as ions and ATP, which contributes to rapid, concentration-dependent bacterial cell death.[4][7]

This dual mechanism of inhibiting cell wall synthesis and disrupting membrane function results in a potent and rapid bactericidal effect against a wide spectrum of Gram-positive pathogens.

Quantitative Data: In Vitro Activity of Lipoglycopeptides

The following tables summarize the in vitro activity of three key lipoglycopeptide antibiotics—Dalbavancin, Oritavancin, and Telavancin—against a panel of clinically relevant Gram-positive bacteria. The data are presented as minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Dalbavancin against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.03 - 0.060.03 - 0.06
Staphylococcus aureus (MRSA)0.03 - 0.060.03 - 0.06
Streptococcus pneumoniae≤0.008 - 0.0150.03
Streptococcus pyogenes0.015 - 0.030.03 - 0.06
Enterococcus faecalis (VSE)0.03 - 0.060.06
Enterococcus faecium (VSE)0.030.12

Data compiled from multiple sources.

Table 2: In Vitro Activity of Oritavancin against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.015 - 0.030.06
Staphylococcus aureus (MRSA)0.015 - 0.030.06
Streptococcus pneumoniae≤0.0080.03
Streptococcus pyogenes0.030.06
Enterococcus faecalis (VSE)≤0.0080.015
Enterococcus faecium (VRE, VanA)0.030.12
Enterococcus faecium (VRE, VanB)0.0150.06

Data compiled from multiple sources.

Table 3: In Vitro Activity of Telavancin against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.030.06
Staphylococcus aureus (MRSA)0.030.06
Streptococcus pneumoniae≤0.015≤0.015
Streptococcus pyogenes≤0.0150.03
Enterococcus faecalis (VSE)0.120.25
Enterococcus faecium (VSE)0.030.06

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of lipoglycopeptide antibiotics.

Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the incorporation of radiolabeled precursors into the bacterial cell wall.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]D-alanine)

  • Lipoglycopeptide antibiotic (test compound)

  • Vancomycin (positive control)

  • DMSO (vehicle control)

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow a mid-log phase culture of the bacterial strain in TSB.

  • Harvest the cells by centrifugation and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in fresh, pre-warmed TSB to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • Aliquot the bacterial suspension into sterile microcentrifuge tubes.

  • Add the lipoglycopeptide antibiotic at various concentrations (typically spanning the MIC value). Include positive (vancomycin) and vehicle (DMSO) controls.

  • Pre-incubate the tubes at 37°C with shaking for 15 minutes.

  • Add the radiolabeled peptidoglycan precursor to each tube and continue incubation at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate macromolecules, including the newly synthesized peptidoglycan.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters three times with ice-cold 5% TCA to remove unincorporated radiolabel.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of peptidoglycan synthesis for each antibiotic concentration relative to the vehicle control.

Bacterial Membrane Potential Assay

This assay utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure changes in bacterial membrane potential.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., TSB)

  • PBS

  • DiOC₂(3) stock solution (in DMSO)

  • Lipoglycopeptide antibiotic (test compound)

  • A known membrane-depolarizing agent (e.g., CCCP) as a positive control

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Grow a mid-log phase bacterial culture.

  • Harvest and wash the cells as described in the previous protocol.

  • Resuspend the cells in PBS to a standardized density.

  • Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the bacterial membranes.

  • Aliquot the stained bacterial suspension into the wells of a 96-well microplate.

  • Measure the baseline fluorescence at two emission wavelengths (e.g., green at ~525 nm and red at ~620 nm) with an excitation wavelength of ~488 nm. The ratio of red to green fluorescence is indicative of the membrane potential.

  • Add the lipoglycopeptide antibiotic at various concentrations, the positive control (CCCP), and the vehicle control to the respective wells.

  • Immediately begin monitoring the fluorescence kinetics over time (e.g., every minute for 30-60 minutes).

  • A decrease in the red/green fluorescence ratio indicates membrane depolarization.

  • Plot the change in fluorescence ratio over time for each condition to visualize the kinetics of membrane depolarization.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows described in this guide.

Lipoglycopeptide_Mechanism cluster_CellWall Bacterial Cell Wall Inhibition cluster_Membrane Bacterial Membrane Disruption Lipoglycopeptide Lipoglycopeptide DAlaDAla D-Ala-D-Ala Terminus Lipoglycopeptide->DAlaDAla Binds to LipophilicTail Lipophilic Tail LipidII Lipid II Precursor Transglycosylation Transglycosylation LipidII->Transglycosylation Inhibits Transpeptidation Transpeptidation LipidII->Transpeptidation Inhibits Peptidoglycan Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Transpeptidation->Peptidoglycan CellDeath Cell Death Peptidoglycan->CellDeath BacterialMembrane Bacterial Membrane LipophilicTail->BacterialMembrane Inserts into Depolarization Membrane Depolarization BacterialMembrane->Depolarization Permeability Increased Permeability BacterialMembrane->Permeability Depolarization->CellDeath Permeability->CellDeath

Caption: Dual mechanism of action of lipoglycopeptide antibiotics.

Membrane_Potential_Workflow cluster_Preparation Cell and Reagent Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Start Start: Mid-log Phase Bacterial Culture Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Stain Stain with DiOC2(3) Resuspend->Stain Aliquot Aliquot to 96-well Plate Stain->Aliquot Baseline Measure Baseline Fluorescence (Red/Green Ratio) Aliquot->Baseline AddCompounds Add Lipoglycopeptide, Positive, and Vehicle Controls Baseline->AddCompounds Monitor Monitor Fluorescence Kinetics AddCompounds->Monitor CalculateRatio Calculate Red/Green Fluorescence Ratio Monitor->CalculateRatio PlotData Plot Ratio vs. Time CalculateRatio->PlotData Interpret Interpret Results: Decrease in Ratio = Depolarization PlotData->Interpret End End Interpret->End

Caption: Experimental workflow for the bacterial membrane potential assay.

References

Oritavancin Diphosphate vs. Vancomycin: A Technical Deep Dive into Structural Differences and Mechanistic Superiority

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural distinctions between the lipoglycopeptide antibiotic oritavancin diphosphate and its predecessor, vancomycin. It delves into the mechanistic advantages conferred by these structural modifications, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and antibiotic drug development.

Core Structural Differences: Beyond the Glycopeptide Scaffold

Both oritavancin and vancomycin share a fundamental heptapeptide core, characteristic of glycopeptide antibiotics. However, oritavancin, a semi-synthetic derivative of a vancomycin analogue, incorporates three critical structural modifications that fundamentally alter its antibacterial properties and spectrum of activity.[1]

The key structural differentiators are:

  • The 4'-chlorobiphenylmethyl Side Chain: Oritavancin possesses a lipophilic 4'-chlorobiphenylmethyl group attached to its disaccharide sugar.[1] This hydrophobic moiety is absent in vancomycin and is a defining feature of oritavancin's enhanced mechanism of action.

  • 4-epi-vancosamine Sugar: Oritavancin's structure includes a 4-epi-vancosamine sugar, which replaces the vancosamine sugar found in vancomycin.[2]

  • Additional Disaccharide Moiety: Oritavancin features an additional 4-epi-vancosamine monosaccharide linked to the amino acid at residue 6 of the heptapeptide core.[1]

These modifications are visually represented in the structural comparison diagram below.

Caption: Key structural differences between vancomycin and oritavancin.

Quantitative Comparison of Antibacterial Potency

The structural modifications of oritavancin translate to a significant increase in its in vitro potency against a broad range of Gram-positive pathogens, including strains resistant to vancomycin. The following tables summarize the comparative Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of oritavancin and vancomycin against key bacterial species.

Table 1: Comparative MIC Values (μg/mL) of Oritavancin and Vancomycin

OrganismOritavancin MIC RangeOritavancin MIC₅₀Oritavancin MIC₉₀Vancomycin MIC RangeVancomycin MIC₅₀Vancomycin MIC₉₀
Staphylococcus aureus (MSSA)≤0.008 - 0.50.030.060.25 - 211
Staphylococcus aureus (MRSA)≤0.008 - 40.030.06-0.120.5 - 412
Staphylococcus aureus (VISA)0.03 - 20.1214 - 888
Staphylococcus aureus (VRSA)0.12 - 20.250.532 - >12864>128
Enterococcus faecalis (VSE)≤0.004 - 0.250.0150.030.5 - 424
Enterococcus faecalis (VRE, VanA)0.008 - 10.250.5>256>256>256
Enterococcus faecium (VSE)≤0.004 - 0.12≤0.008≤0.0081 - 824
Enterococcus faecium (VRE, VanA)0.004 - 10.030.06>256>256>256

Data compiled from multiple sources.

Table 2: Comparative MBC Values (μg/mL) of Oritavancin and Vancomycin against S. aureus

StrainOritavancin MBC RangeOritavancin MBC₉₀Vancomycin MBC RangeVancomycin MBC₉₀
hVISA0.25 - 212 - 6432

hVISA: heteroresistant vancomycin-intermediate Staphylococcus aureus

Enhanced Mechanisms of Action: A Multi-pronged Attack

Vancomycin's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking transglycosylation.[3] Oritavancin retains this ability but possesses additional mechanisms of action directly attributable to its unique structural features, resulting in rapid, concentration-dependent bactericidal activity.

G Mechanisms of Action: Vancomycin vs. Oritavancin cluster_vancomycin Vancomycin cluster_oritavancin Oritavancin V_Action Inhibition of Transglycosylation V_Target Binds to D-Ala-D-Ala V_Action->V_Target O_Action1 Inhibition of Transglycosylation O_Target1 Binds to D-Ala-D-Ala O_Action1->O_Target1 O_Action2 Inhibition of Transpeptidation O_Target2 Binds to Pentaglycyl Bridge O_Action2->O_Target2 O_Action3 Membrane Disruption O_Target3 Anchors in Cell Membrane O_Action3->O_Target3

Caption: Oritavancin's multi-modal mechanism of action compared to vancomycin.

Inhibition of Transglycosylation

Similar to vancomycin, oritavancin inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-alanyl-D-alanine termini of lipid II. However, the presence of the 4'-chlorobiphenylmethyl side chain allows for anchoring to the bacterial cell membrane, which stabilizes its interaction with lipid II and increases its binding affinity.[1]

Inhibition of Transpeptidation

A key differentiator for oritavancin is its ability to inhibit the transpeptidation (cross-linking) stage of cell wall synthesis. This is achieved through a secondary binding interaction with the pentaglycyl bridge of the peptidoglycan, a site not targeted by vancomycin.[1] This secondary binding contributes significantly to its activity against vancomycin-resistant organisms.

Disruption of Bacterial Membrane Integrity

The lipophilic 4'-chlorobiphenylmethyl side chain of oritavancin can insert into the bacterial cytoplasmic membrane. This interaction leads to membrane depolarization, increased permeability, and ultimately, rapid, concentration-dependent cell death.[1] This mechanism is independent of cell division and is a major contributor to oritavancin's rapid bactericidal effects.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the differential mechanisms of action of oritavancin and vancomycin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Protocol:

MIC and MBC values are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including both susceptible and resistant strains of S. aureus and Enterococcus species, are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of oritavancin and vancomycin are prepared in microtiter plates.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Bacterial Membrane Depolarization Assay

Protocol:

This assay utilizes the membrane potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

  • Bacterial Preparation: Bacteria are grown to mid-logarithmic phase, harvested by centrifugation, and washed. The cells are then resuspended in a buffer (e.g., 5 mM HEPES, 20 mM glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • Dye Loading: DiSC₃(5) is added to the bacterial suspension (final concentration, e.g., 0.4 µM) and the mixture is incubated to allow the dye to incorporate into the polarized bacterial membranes, resulting in fluorescence quenching.

  • Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

  • Drug Addition: Oritavancin or vancomycin is added at various concentrations.

  • Data Acquisition: The change in fluorescence is monitored over time. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

G Workflow for Membrane Depolarization Assay start Start prep Prepare Bacterial Suspension start->prep load Load with DiSC3(5) prep->load measure_base Measure Baseline Fluorescence load->measure_base add_drug Add Oritavancin or Vancomycin measure_base->add_drug measure_change Monitor Fluorescence Change add_drug->measure_change end End measure_change->end

Caption: A simplified workflow for the bacterial membrane depolarization assay.

Bacterial Membrane Permeability Assay

Protocol:

This assay employs a dual-staining system with SYTO 9 and propidium iodide (PI). SYTO 9 can penetrate both intact and compromised membranes, while PI only enters cells with damaged membranes.

  • Bacterial Preparation: Bacteria are prepared as described in the depolarization assay.

  • Staining: A mixture of SYTO 9 and propidium iodide is added to the bacterial suspension.

  • Drug Addition: Oritavancin or vancomycin is added to the stained cell suspension.

  • Incubation: The mixture is incubated for a specified period.

  • Microscopy/Flow Cytometry: The stained cells are visualized using fluorescence microscopy or quantified using flow cytometry. An increase in red fluorescence (from PI) indicates an increase in membrane permeability.

Analysis of Peptidoglycan Cross-linking by Mass Spectrometry

Protocol:

This method quantifies the degree of cross-linking in the peptidoglycan of bacteria treated with the antibiotics.

  • Bacterial Culture and Treatment: Bacteria are grown in the presence or absence of sub-inhibitory concentrations of oritavancin or vancomycin.

  • Peptidoglycan Isolation: The bacterial cell walls are harvested and purified.

  • Enzymatic Digestion: The isolated peptidoglycan is digested with an enzyme (e.g., mutanolysin) to generate muropeptide fragments.

  • Mass Spectrometry Analysis: The resulting muropeptide fragments are analyzed by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: The relative abundance of monomeric, dimeric, and multimeric muropeptides is quantified to determine the degree of peptidoglycan cross-linking. A decrease in multimeric forms indicates inhibition of transpeptidation.

Conclusion

The structural modifications of this compound, particularly the addition of the 4'-chlorobiphenylmethyl side chain, confer a multi-faceted mechanism of action that extends beyond the capabilities of vancomycin. This results in superior potency, a broader spectrum of activity against resistant Gram-positive pathogens, and rapid bactericidal effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel antibiotics that can overcome existing resistance mechanisms. The data and methodologies presented underscore the importance of targeted structural modifications in the rational design of next-generation antimicrobial agents.

References

Oritavancin Diphosphate: A Technical Guide to Early-Stage Efficacy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-stage research on the efficacy of oritavancin diphosphate. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Efficacy Data

Quantitative data from in vitro and in vivo preclinical studies, as well as pharmacokinetic parameters from clinical research, are summarized below to facilitate comparative analysis.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

Oritavancin has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria, including drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.

Bacterial SpeciesResistance PhenotypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Citation
Staphylococcus aureusMethicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA)0.030.06-0.12
Coagulase-Negative Staphylococci-0.030.12
Enterococcus faecalisVancomycin-Susceptible0.0150.03
Enterococcus faeciumVancomycin-Resistant (VRE)≤0.5 (all isolates)-
β-hemolytic Streptococci-0.03 - 0.06-
Viridans group Streptococci-≤0.008-
Bacillus anthracis (Ames strain)-0.0150.12
Pharmacokinetic Properties

Oritavancin exhibits a unique pharmacokinetic profile characterized by a long terminal half-life, allowing for single-dose administration.

ParameterValueCitation
Peak Plasma Concentration (Cmax)138 µg/mL
Area Under the Curve (AUC₀-∞)2800 µg•h/mL
Protein Binding~85%
Volume of Distribution (Vd)~87.6 L
Terminal Half-Life~245 hours
Clearance~0.445 L/h
In Vivo Efficacy: Animal Model and Clinical Trial Data

Preclinical animal models and human clinical trials have demonstrated the in vivo efficacy of oritavancin in treating various Gram-positive infections.

Infection Model/StudyPathogenKey Efficacy FindingCitation
Murine Thigh InfectionS. aureus (MSSA & MRSA)Highly effective with a simulated single 1200 mg human dose.
Murine BacteremiaS. aureus (MSSA & MRSA)Highly effective with a simulated single 1200 mg human dose.
Murine PneumoniaStreptococcus pneumoniaeHighly effective with a simulated single 1200 mg human dose.
Rabbit EndocarditisS. aureus (MRSA)Effective with once-daily intravenous administration.
Rabbit MeningitisS. pneumoniaeEffective with once-daily intravenous administration.
Rat Central Venous Catheter InfectionStaphylococci & EnterococciEffective with once-daily intravenous administration.
Hamster ColitisClostridium difficileMore effective than vancomycin when administered orally.
Murine Inhaled AnthraxBacillus anthracis100% survival with a single 50 mg/kg IV dose 24h post-challenge.
Human ABSSSI (SOLO I & II Trials)Gram-positive bacteriaNon-inferior to 7-10 days of vancomycin with a single 1200 mg dose.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Determination of Minimum Inhibitory Concentrations (MIC)

The in vitro activity of oritavancin is predominantly assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: CLSI Broth Microdilution

  • Bacterial Isolate Preparation: Clinically relevant Gram-positive isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Drug Dilution Series: Oritavancin is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of oritavancin that completely inhibits visible growth of the organism.

Animal Models of Infection

Animal models are instrumental in evaluating the in vivo efficacy of novel antimicrobial agents.

Protocol: Murine Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Bacterial Challenge: A defined inoculum of Staphylococcus aureus (either MSSA or MRSA) is injected into the thigh muscle of the neutropenic mice.

  • Drug Administration: Oritavancin is administered intravenously at various doses and schedules to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the reduction in bacterial burden (log₁₀ CFU/g of tissue) compared to untreated controls.

Protocol: Murine Inhaled Anthrax Model

  • Spore Challenge: Mice are challenged with a lethal dose of Bacillus anthracis Ames strain spores via aerosol inhalation.

  • Post-Exposure Prophylaxis: Oritavancin is administered as a single intravenous dose at a specified time point (e.g., 24 hours) after the spore challenge.

  • Efficacy Endpoint: The primary efficacy endpoint is the proportion of animals surviving at a predetermined time point (e.g., 30 days) post-challenge.

Visualizing Core Concepts

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.

Mechanism of Action of Oritavancin

Oritavancin exerts its bactericidal effect through multiple mechanisms, a key factor in its potency against resistant pathogens.

MechanismOfAction cluster_cell_wall Bacterial Cell Wall Synthesis cluster_membrane Bacterial Cell Membrane Peptidoglycan Precursors Peptidoglycan Precursors Transglycosylation Transglycosylation Peptidoglycan Precursors->Transglycosylation Polymerization Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross-linking Cell Death Cell Death Membrane Integrity Membrane Integrity Membrane Depolarization Membrane Depolarization Increased Permeability Increased Permeability Increased Permeability->Cell Death Oritavancin Oritavancin Oritavancin->Transglycosylation Inhibits Oritavancin->Transpeptidation Inhibits Oritavancin->Membrane Integrity Disrupts

Caption: Oritavancin's multi-faceted mechanism of action.

Experimental Workflow: Murine Thigh Infection Model

The following diagram illustrates the key steps in the murine thigh infection model used to assess in vivo efficacy.

ExperimentalWorkflow Start Start Induce Neutropenia Induce Neutropenia Start->Induce Neutropenia Bacterial Challenge Bacterial Challenge Induce Neutropenia->Bacterial Challenge Intramuscular Injection Drug Administration Drug Administration Bacterial Challenge->Drug Administration Simulated Human PK Euthanasia & Tissue Collection Euthanasia & Tissue Collection Drug Administration->Euthanasia & Tissue Collection 24h Post-Treatment Homogenization & Plating Homogenization & Plating Euthanasia & Tissue Collection->Homogenization & Plating Quantify Bacterial Load Quantify Bacterial Load Homogenization & Plating->Quantify Bacterial Load CFU/g End End Quantify Bacterial Load->End

The Decisive Role of the Chloro-Biphenylmethyl Group in Oritavancin's Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oritavancin, a second-generation lipoglycopeptide antibiotic, stands as a potent therapeutic agent against a broad spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its enhanced efficacy over the parent glycopeptide, vancomycin, is largely attributed to key structural modifications, most notably the addition of a hydrophobic chloro-biphenylmethyl group to the disaccharide sugar. This technical guide provides an in-depth exploration of the multifaceted role of this chemical moiety in oritavancin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to assess its function.

The Multifaceted Contribution of the Chloro-Biphenylmethyl Group

The chloro-biphenylmethyl side chain is not a mere structural addition; it fundamentally alters the pharmacological properties of oritavancin, bestowing upon it a unique and potent multi-pronged mechanism of action.[1][2][3] This group is pivotal in enhancing the drug's interaction with bacterial cells, leading to rapid and concentration-dependent bactericidal activity.[4]

The primary roles of the chloro-biphenylmethyl group include:

  • Disruption of Bacterial Membrane Integrity: A key differentiator from traditional glycopeptides, the hydrophobic nature of the chloro-biphenylmethyl group enables oritavancin to interact with and disrupt the bacterial cytoplasmic membrane.[1][2] This interaction leads to membrane depolarization and increased permeability, causing a leakage of essential intracellular components and ultimately resulting in rapid cell death.[2] This mechanism is crucial for its activity against non-dividing, stationary-phase bacteria and those within biofilms.[5]

  • Enhanced Anchoring and Binding Affinity: The lipophilic side chain acts as an anchor, lodging itself within the bacterial membrane.[6] This anchoring effect stabilizes the binding of oritavancin to its primary target, the D-alanyl-D-alanine terminus of lipid II, a critical precursor in peptidoglycan synthesis.[6] This stabilized interaction leads to a more potent inhibition of transglycosylation, the process of elongating the peptidoglycan chains.

  • Facilitation of Dimerization: The chloro-biphenylmethyl group promotes the formation of oritavancin dimers. This dimerization increases the avidity of the antibiotic for its binding sites on the bacterial cell wall, further enhancing its inhibitory activity.

  • Inhibition of Transpeptidation via a Secondary Binding Site: Perhaps one of the most significant contributions of the chloro-biphenylmethyl group is its ability to enable oritavancin to bind to a secondary site: the pentaglycyl bridge in the peptidoglycan of organisms like S. aureus.[6] This interaction directly inhibits the transpeptidation step, the cross-linking of peptidoglycan strands, which is essential for cell wall integrity. This secondary binding mechanism is particularly critical for oritavancin's activity against vancomycin-resistant strains, where the primary D-Ala-D-Ala target is modified to D-Ala-D-Lactate, reducing the binding affinity of traditional glycopeptides.[6]

Quantitative Analysis of Oritavancin's Potency

The addition of the chloro-biphenylmethyl group translates to a marked increase in in vitro activity against a wide array of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of oritavancin against key bacterial species, including vancomycin-resistant phenotypes, which underscores the profound impact of this structural modification. For comparative context, representative MIC values for vancomycin are also included.

OrganismOritavancin MIC50 (µg/mL)Oritavancin MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)
Staphylococcus aureus (all)0.015-0.030.061
Methicillin-resistant S. aureus (MRSA)0.015-0.030.061
Vancomycin-intermediate S. aureus (VISA)0.060.1258
Enterococcus faecalis (vancomycin-susceptible)0.0150.03-0.062
Enterococcus faecalis (VanA-type VRE)0.250.5>16
Enterococcus faecium (vancomycin-susceptible)≤0.008≤0.0082
Enterococcus faecium (VanA-type VRE)0.030.06-0.12>16
Enterococcus faecium (VanB-type VRE)≤0.008≤0.008>16

Data compiled from multiple sources.[1][3][4][6][7][8][9][10] MIC values can vary based on testing methodology and geographic location.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the role of the chloro-biphenylmethyl group, the following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of action and a typical experimental workflow for evaluating its impact.

Oritavancin_Mechanism cluster_Oritavancin Oritavancin Molecule cluster_Bacterial_Cell Gram-Positive Bacterium Oritavancin Oritavancin Heptapeptide_Core Heptapeptide Core Oritavancin->Heptapeptide_Core contains Chloro-biphenylmethyl_Group Chloro-biphenylmethyl Group Oritavancin->Chloro-biphenylmethyl_Group contains Lipid_II Lipid II (D-Ala-D-Ala) Heptapeptide_Core->Lipid_II Binds to Cell_Membrane Cell Membrane Chloro-biphenylmethyl_Group->Cell_Membrane Anchors to & Disrupts Pentaglycyl_Bridge Pentaglycyl Bridge Chloro-biphenylmethyl_Group->Pentaglycyl_Bridge Binds to Depolarization_Permeabilization Depolarization_Permeabilization Cell_Membrane->Depolarization_Permeabilization leads to Peptidoglycan Peptidoglycan Layer Inhibition_of_Transglycosylation Inhibition_of_Transglycosylation Lipid_II->Inhibition_of_Transglycosylation inhibition of Inhibition_of_Transpeptidation Inhibition_of_Transpeptidation Pentaglycyl_Bridge->Inhibition_of_Transpeptidation inhibition of Rapid_Cell_Death Rapid_Cell_Death Depolarization_Permeabilization->Rapid_Cell_Death causes Cell_Wall_Synthesis_Blocked Cell_Wall_Synthesis_Blocked Inhibition_of_Transglycosylation->Cell_Wall_Synthesis_Blocked results in Inhibition_of_Transpeptidation->Cell_Wall_Synthesis_Blocked results in Cell_Lysis Cell_Lysis Cell_Wall_Synthesis_Blocked->Cell_Lysis

Caption: Oritavancin's multi-targeted mechanism of action.

Experimental_Workflow cluster_In_Vitro_Assessment In Vitro Activity Assessment cluster_Membrane_Interaction Membrane Interaction Studies cluster_Cell_Wall_Interaction Cell Wall Interaction Analysis MIC_Determination MIC Determination (Broth Microdilution) Quantitative_Potency Quantitative_Potency MIC_Determination->Quantitative_Potency Time_Kill_Assay Time-Kill Kinetics Assay Bactericidal_Activity_Rate Bactericidal_Activity_Rate Time_Kill_Assay->Bactericidal_Activity_Rate Depolarization_Assay Membrane Depolarization Assay (e.g., DiSC3(5) probe) Membrane_Potential_Disruption Membrane_Potential_Disruption Depolarization_Assay->Membrane_Potential_Disruption Permeability_Assay Membrane Permeability Assay (e.g., SYTOX Green) Membrane_Integrity_Loss Membrane_Integrity_Loss Permeability_Assay->Membrane_Integrity_Loss Solid_State_NMR Solid-State NMR Spectroscopy Molecular_Binding_Interactions Molecular_Binding_Interactions Solid_State_NMR->Molecular_Binding_Interactions Hypothesis Hypothesis: Chloro-biphenylmethyl group is key to oritavancin's enhanced activity Comparative_Analysis Comparative Analysis: Oritavancin vs. Analogue without Chloro-biphenylmethyl Group (e.g., Chloroeremomycin) Hypothesis->Comparative_Analysis Comparative_Analysis->MIC_Determination Comparative_Analysis->Time_Kill_Assay Comparative_Analysis->Depolarization_Assay Comparative_Analysis->Permeability_Assay Comparative_Analysis->Solid_State_NMR

Caption: Experimental workflow to assess the chloro-biphenylmethyl group's role.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of oritavancin's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing oritavancin.[11][12][13][14]

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Oritavancin analytical standard.

    • Polysorbate 80 (Tween 80).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Appropriate quality control bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212).

  • Procedure:

    • Preparation of Oritavancin Stock Solution: Prepare a stock solution of oritavancin in a solvent containing 0.002% polysorbate 80.

    • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the oritavancin stock solution in CAMHB containing 0.002% polysorbate 80 directly in the microtiter plates to achieve the desired final concentration range.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • MIC Determination: The MIC is defined as the lowest concentration of oritavancin that completely inhibits visible bacterial growth.

Bacterial Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential.[15][16][17][18]

  • Materials:

    • 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) fluorescent probe.

    • HEPES buffer with glucose.

    • Potassium chloride (KCl).

    • Bacterial culture in mid-logarithmic growth phase.

    • Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex: 622 nm, Em: 670 nm).

  • Procedure:

    • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in HEPES buffer with glucose to a standardized optical density (e.g., OD600 of 0.05).

    • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 0.4 µM and incubate to allow the dye to be taken up by polarized cells, leading to fluorescence quenching.

    • Equilibration: Add KCl to the suspension to equilibrate the potassium ion concentration across the membrane.

    • Baseline Measurement: Record the baseline fluorescence of the cell suspension.

    • Addition of Oritavancin: Add oritavancin at various concentrations to the cell suspension.

    • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Depolarization of the membrane will cause the release of DiSC3(5) into the medium, resulting in an increase in fluorescence.

Bacterial Membrane Permeability Assay using SYTOX Green

This assay assesses the integrity of the bacterial membrane.[2][19][20][21]

  • Materials:

    • SYTOX Green nucleic acid stain.

    • Phosphate-buffered saline (PBS).

    • Bacterial culture in mid-logarithmic growth phase.

    • Fluorometer, flow cytometer, or fluorescence microscope.

  • Procedure:

    • Cell Preparation: Grow bacteria to the desired growth phase, harvest, wash, and resuspend in PBS to a specific cell density.

    • Dye Addition: Add SYTOX Green to the bacterial suspension to a final concentration of approximately 5 µM and incubate in the dark.

    • Baseline Measurement: Measure the baseline fluorescence. SYTOX Green is membrane-impermeable and will only fluoresce upon binding to intracellular nucleic acids in cells with compromised membranes.

    • Addition of Oritavancin: Introduce oritavancin at various concentrations to the cell suspension.

    • Fluorescence Measurement: Measure the increase in fluorescence over time. An increase in fluorescence indicates that oritavancin has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to nucleic acids.

Time-Kill Kinetics Assay

This assay determines the rate and extent of bactericidal activity.[11][22]

  • Materials:

    • CAMHB (with 0.002% polysorbate 80 for oritavancin).

    • Oritavancin and comparator antibiotics.

    • Bacterial inoculum in the logarithmic growth phase.

    • Sterile saline for dilutions.

    • Agar plates for colony counting.

  • Procedure:

    • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

    • Exposure to Antibiotics: Add oritavancin and comparator agents at desired concentrations (often multiples of the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

    • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

    • Data Analysis: Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to study the molecular interactions between oritavancin and the bacterial cell wall in its native, intact state.[23][24][25][26]

  • Conceptual Approach:

    • Isotopic Labeling: Bacteria are grown in media enriched with stable isotopes, such as 13C and 15N, to label specific components of the peptidoglycan (e.g., amino acids in the stem peptide or cross-bridge).

    • Interaction with Oritavancin: The isotopically labeled whole bacterial cells or isolated cell walls are then incubated with oritavancin.

    • NMR Analysis: Solid-state NMR experiments, such as Rotational-Echo Double Resonance (REDOR), are performed. These experiments can measure the distances between specific atoms in the bacterial cell wall and atoms in the oritavancin molecule (which can also be isotopically labeled, for instance, with 19F).

    • Data Interpretation: By analyzing the NMR spectra, researchers can determine the precise binding sites of oritavancin on the peptidoglycan, including its interaction with the D-Ala-D-Ala terminus and the pentaglycyl bridge, thus providing direct evidence for the role of the chloro-biphenylmethyl group in secondary site binding.

Conclusion

The chloro-biphenylmethyl group is an indispensable component of the oritavancin molecule, transforming it from a conventional glycopeptide into a potent, rapid-acting bactericidal agent with a multifaceted mechanism of action. Its ability to disrupt the bacterial membrane, anchor the molecule for enhanced target binding, and facilitate interaction with a secondary binding site to inhibit transpeptidation collectively contribute to its remarkable efficacy, particularly against drug-resistant Gram-positive pathogens. Understanding the pivotal role of this chemical moiety is crucial for the rational design of future antibiotics and for optimizing the clinical application of this important therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of oritavancin and other novel antimicrobial compounds.

References

Foundational Pharmacokinetics of Oritavancin Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacokinetic principles of oritavancin diphosphate, a long-acting lipoglycopeptide antibiotic. The information is compiled from foundational studies to support further research and development in this area.

Introduction

Oritavancin is a semisynthetic lipoglycopeptide antibacterial agent approved for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive microorganisms.[1][2] Its prolonged terminal half-life allows for a single-dose administration regimen, representing a significant advantage in clinical practice.[1] This document summarizes the key pharmacokinetic parameters, experimental methodologies, and mechanisms of action of oritavancin.

Mechanism of Action

Oritavancin exerts its potent bactericidal activity through multiple mechanisms of action, a feature that distinguishes it from other glycopeptides like vancomycin.[3][4][5][6] The primary mechanisms include:

  • Inhibition of Transglycosylation: Oritavancin binds to the D-alanyl-D-alanine stem termini of the nascent peptidoglycan in the bacterial cell wall, which inhibits the transglycosylation (polymerization) step essential for cell wall synthesis.[1][3]

  • Inhibition of Transpeptidation: It also interferes with the transpeptidation (cross-linking) of peptidoglycan chains by binding to the pentaglycyl bridging segment.[3][5]

  • Cell Membrane Disruption: A key feature of oritavancin is its hydrophobic 4'-chlorobiphenylmethyl group, which interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, rapid, concentration-dependent cell death.[3][5][6]

These multifaceted mechanisms contribute to its activity against both vancomycin-susceptible and vancomycin-resistant bacteria.[3]

Oritavancin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursors->Cell Wall Synthesis Polymerization Cell Death Cell Death Cell Membrane Cell Membrane Cell Membrane->Cell Death Depolarization & Permeabilization Oritavancin Oritavancin Oritavancin->Peptidoglycan Precursors Inhibits Transglycosylation Oritavancin->Cell Wall Synthesis Inhibits Transpeptidation Oritavancin->Cell Membrane Disrupts Integrity

Oritavancin's multi-faceted mechanism of action against bacterial cells.

Pharmacokinetic Profile

Oritavancin exhibits a linear pharmacokinetic profile and is characterized by a high volume of distribution and an exceptionally long terminal half-life.[7]

Absorption and Distribution

Following intravenous administration, oritavancin reaches its maximum plasma concentration (Tmax) at the end of the infusion period.[1] It is approximately 85% bound to human plasma proteins.[1][2][8][9] The total volume of distribution is estimated to be around 87.6 L, indicating extensive distribution into tissues.[2][8] Oritavancin penetrates well into skin blister fluid, with exposures being approximately 20% of those in plasma.[2][10]

Metabolism and Excretion

Oritavancin is not metabolized in the body.[1][8][9][10][11] It is slowly excreted unchanged in both urine and feces.[1][8] Less than 5% of the administered dose is recovered in the urine and less than 1% in the feces over a two-week period.[8][10]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oritavancin, including data from pediatric populations and a comparison with other glycopeptide antibiotics.

Table 1: Key Pharmacokinetic Parameters of Oritavancin in Adults

ParameterValueReference
Cmax (1200 mg dose) 138 µg/mL[1][6][8]
AUC0-∞ (1200 mg dose) 2800 µg•h/mL[8]
Terminal Half-life (t½) 245 - 404 hours[1][8]
Protein Binding 85% - 90%[1][8][12]
Volume of Distribution (Vd) 87.6 L[2][6][8]
Systemic Clearance (CL) 0.445 L/h[1][8]

Table 2: Comparison of Pharmacokinetic Parameters of Glycopeptide Antibiotics

ParameterOritavancinDalbavancinTelavancinVancomycinReference
Cmax 138 mcg/mL287 mcg/mL93.6 mcg/mL63 mcg/mL[1]
Half-life 393 h346 h8 h4 to 6 h[1][13]
Protein Binding 85% to 90%93%90%55%[1][13]
Clearance 0.456 L/h0.0513 L/h13.9 mL/h/kg0.058 L/h/kg[1][13]
Metabolism NoneNoneNoneNone[1]

Table 3: Oritavancin Pharmacokinetics in Pediatric Cohorts (15 mg/kg dose)

Age CohortCmax (µg/mL)AUC0-inf (h•µg/mL)Reference
12 to <18 years 1274,014[14]
6 to <12 years 1363,709[14]
2 to <6 years 841,963[14]

Experimental Protocols

The foundational understanding of oritavancin's pharmacokinetics is derived from a series of Phase 1, 2, and 3 clinical trials involving both healthy subjects and patients with complicated skin and skin structure infections or Staphylococcus aureus bacteremia.[7]

Population Pharmacokinetic Analysis Workflow

A population pharmacokinetic model was developed to characterize the disposition of oritavancin using pooled data from multiple clinical studies.[7]

Population_PK_Workflow Data_Pooling Data Pooling (Phase 1, 2, & 3 Studies) Model_Development Three-Compartment Model Development (Zero-order infusion, First-order elimination) Data_Pooling->Model_Development Parameter_Estimation Parameter Estimation (CL, Vc, Distributional Clearances, Volumes of Distribution) Model_Development->Parameter_Estimation Covariate_Analysis Covariate Analysis (Age, Weight, BSA, Gender, Clinical Lab Measures) Parameter_Estimation->Covariate_Analysis Model_Validation Model Validation Covariate_Analysis->Model_Validation Final_Model Final Population PK Model Model_Validation->Final_Model

Workflow for the population pharmacokinetic analysis of oritavancin.

  • Study Population: The analysis included data from 560 subjects, comprising both healthy volunteers and patients with bacterial infections.[7]

  • Dosing Regimens: Oritavancin was administered as single or multiple intravenous infusions with doses ranging from 100 to 800 mg or weight-based doses from 0.02 to 10 mg/kg.[7] Infusion durations varied from 0.13 to 6.5 hours.[7]

  • Pharmacokinetic Sampling: Robust pharmacokinetic sampling strategies were employed, with plasma concentrations measured at multiple time points, often extending beyond 200 hours post-dose.[7]

  • Analytical Method: Oritavancin plasma concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[7]

  • Modeling Approach: A three-compartment model with zero-order intravenous infusion and first-order elimination provided the best fit for the data.[7] The model was parameterized for total clearance (CL), volume of the central compartment (Vc), distributional clearances, and volumes of the peripheral compartments.[7]

  • Covariate Analysis: The influence of various factors such as age, gender, body weight, and body surface area on the pharmacokinetic parameters was evaluated.[7] Weight was identified as a significant predictor of interindividual variability in clearance.[7]

In Vitro Metabolism Studies

To assess the metabolic stability of oritavancin, in vitro studies were conducted using human liver microsomes and hepatocytes.[2][8][11] These studies confirmed that oritavancin is not a substrate for cytochrome P450 enzymes and is not metabolized.[8][9][11]

Conclusion

The foundational pharmacokinetic studies of this compound have established its unique profile, characterized by a long half-life that supports single-dose therapy, extensive tissue distribution, and a lack of metabolism. The multi-mechanistic action of oritavancin provides potent bactericidal activity against a broad range of Gram-positive pathogens. The detailed pharmacokinetic models and experimental data summarized in this guide serve as a critical resource for ongoing research, clinical trial design, and the optimization of therapeutic strategies involving oritavancin.

References

Methodological & Application

Oritavancin Diphosphate In Vitro Susceptibility Testing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro susceptibility testing of Oritavancin diphosphate, a lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria. These guidelines are intended to assist researchers in accurately assessing the antimicrobial activity of Oritavancin in a laboratory setting.

Introduction

Oritavancin is distinguished by its multiple mechanisms of action, which include the inhibition of transglycosylation and transpeptidation steps in bacterial cell wall synthesis, as well as disruption of bacterial membrane integrity.[1][2][3] This multifaceted attack contributes to its efficacy against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Accurate and reproducible in vitro susceptibility testing is crucial for both clinical diagnostics and drug development research. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Data Summary

The following tables summarize the in vitro activity of Oritavancin against key Gram-positive pathogens, as determined by broth microdilution methods. The data is presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the isolates tested.

Table 1: In Vitro Activity of Oritavancin against Staphylococcus aureus

OrganismOritavancin MIC₅₀ (μg/mL)Oritavancin MIC₉₀ (μg/mL)
Staphylococcus aureus (all isolates)0.030.06 - 0.12
Methicillin-susceptible S. aureus (MSSA)0.030.06
Methicillin-resistant S. aureus (MRSA)0.030.06
Vancomycin-intermediate S. aureus (VISA)0.060.12
Vancomycin-resistant S. aureus (VRSA)0.060.12

Data compiled from multiple surveillance studies.[4][5]

Table 2: In Vitro Activity of Oritavancin against Enterococcus Species

OrganismOritavancin MIC₅₀ (μg/mL)Oritavancin MIC₉₀ (μg/mL)
Enterococcus faecalis (vancomycin-susceptible)0.0150.03
Enterococcus faecalis (VanA-type VRE)0.250.5
Enterococcus faecium (vancomycin-susceptible)≤0.008≤0.008
Enterococcus faecium (VanA-type VRE)0.030.06
Enterococcus faecium (VanB-type VRE)≤0.008≤0.008

Data compiled from multiple surveillance studies.[6][7]

Table 3: In Vitro Activity of Oritavancin against Streptococcus Species

OrganismOritavancin MIC₅₀ (μg/mL)Oritavancin MIC₉₀ (μg/mL)
Streptococcus pneumoniae≤0.0080.015
Beta-hemolytic Streptococci0.030.12
Viridans Group Streptococci≤0.0080.06

Data compiled from multiple surveillance studies.[5][8]

Experimental Protocols

Accurate determination of Oritavancin's in vitro activity requires strict adherence to standardized protocols. The lipophilic nature of Oritavancin necessitates the inclusion of a surfactant, polysorbate-80 (P-80), in the test medium to prevent its adsorption to plastic surfaces of microtiter plates.[1]

Broth Microdilution Method (CLSI M07)

This method is considered the reference standard for determining the MIC of Oritavancin.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Polysorbate-80 (P-80)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

Procedure:

  • Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Supplement the broth with P-80 to a final concentration of 0.002%. For fastidious organisms like streptococci, use CAMHB supplemented with 2.5% to 5% lysed horse blood and 0.002% P-80.

  • Oritavancin Stock Solution: Prepare a stock solution of Oritavancin in a suitable solvent as recommended by the manufacturer. Further dilutions should be made in the P-80 supplemented CAMHB.

  • Plate Preparation: Dispense the appropriate dilutions of Oritavancin in the supplemented CAMHB into the wells of a 96-well microtiter plate to achieve a final volume of 100 µL per well. A growth control well (broth with P-80, no antibiotic) and a sterility control well (broth with P-80 only) should be included.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically achieved by adding 10 µL of a 5 x 10⁶ CFU/mL suspension to each 100 µL well.

  • Incubation: Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Oritavancin that completely inhibits visible growth of the organism. Growth should be clearly visible in the growth control well.

  • Quality Control: Concurrently test the QC strains. The resulting MIC values should fall within the established ranges (see Table 4).

Table 4: Quality Control Ranges for Oritavancin Broth Microdilution

QC StrainOritavancin MIC Range (μg/mL)
S. aureus ATCC 292130.015 - 0.12
E. faecalis ATCC 292120.008 - 0.03
S. pneumoniae ATCC 496190.001 - 0.004

Source: CLSI M100 documents and related studies.[1][8]

Disk Diffusion Method (CLSI M02)

While broth microdilution is the reference method, disk diffusion can be used for routine testing.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Oritavancin disks (5 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control (QC) strains: Staphylococcus aureus ATCC 25923

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol (Step 4).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Disk Application: Aseptically apply the Oritavancin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of inhibition in millimeters.

  • Interpretation: Interpret the results based on the zone diameter interpretive criteria provided by CLSI and EUCAST (see Table 5).

Table 5: Interpretive Criteria for Oritavancin Disk Diffusion

OrganismDisk ContentZone Diameter (mm)Interpretation
Staphylococcus aureus5 µg≥17Susceptible (S)
Staphylococcus aureus5 µg15-16Intermediate (I)
Staphylococcus aureus5 µg≤14Resistant (R)

Note: Interpretive criteria may be updated. Always refer to the latest CLSI M100 or EUCAST breakpoint tables.[9][10][11]

Visualizations

Oritavancin Mechanism of Action

Oritavancin employs a multi-pronged approach to exert its bactericidal effects against Gram-positive bacteria. This diagram illustrates the key mechanisms involved in its antimicrobial activity.

Oritavancin_Mechanism_of_Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Oritavancin Oritavancin Action cluster_Membrane Bacterial Cell Membrane LipidII Lipid II Precursor PG_Chain Growing Peptidoglycan Chain LipidII->PG_Chain Transglycosylation Crosslinking Peptide Cross-linking (Transpeptidation) PG_Chain->Crosslinking Transpeptidation Transglycosylase Transglycosylase Transpeptidase Transpeptidase (PBP) Oritavancin Oritavancin Oritavancin->LipidII Inhibits Transglycosylation Oritavancin->Crosslinking Inhibits Transpeptidation Membrane Cell Membrane Integrity Oritavancin->Membrane Disrupts Integrity Depolarization Membrane Depolarization Permeabilization Increased Permeability CellDeath Cell Death

Caption: Oritavancin's multifaceted mechanism of action.

Experimental Workflow for Broth Microdilution

This diagram outlines the key steps in performing a broth microdilution susceptibility test for Oritavancin.

Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation Incubation & Reading cluster_QC Quality Control Prep_Media Prepare Supplemented CAMHB (0.002% P-80) Dispense_Drug Dispense Drug Dilutions into Microtiter Plate Prep_Media->Dispense_Drug Prep_Drug Prepare Oritavancin Dilutions Prep_Drug->Dispense_Drug Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Plate with Standardized Bacteria Prep_Inoculum->Inoculate Dispense_Drug->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Validate_Results Validate Results against QC Ranges Read_MIC->Validate_Results Compare QC_Strains Test QC Strains (e.g., ATCC 29213) QC_Strains->Validate_Results

Caption: Broth microdilution workflow for Oritavancin.

Logical Relationship of Oritavancin's Bactericidal Actions

This diagram illustrates the logical progression from Oritavancin's molecular interactions to the ultimate outcome of bacterial cell death.

Oritavancin_Bactericidal_Logic cluster_CellWall_Inhibition Cell Wall Synthesis Inhibition cluster_Membrane_Disruption Membrane Disruption Oritavancin Oritavancin Inhibit_Transglycosylation Inhibition of Transglycosylation Oritavancin->Inhibit_Transglycosylation Inhibit_Transpeptidation Inhibition of Transpeptidation Oritavancin->Inhibit_Transpeptidation Disrupt_Membrane Membrane Integrity Disruption Oritavancin->Disrupt_Membrane Weakened_Cell_Wall Weakened Cell Wall Inhibit_Transglycosylation->Weakened_Cell_Wall Inhibit_Transpeptidation->Weakened_Cell_Wall Bactericidal_Effect Bactericidal Effect (Cell Death) Weakened_Cell_Wall->Bactericidal_Effect Depolarization Depolarization & Permeabilization Disrupt_Membrane->Depolarization Depolarization->Bactericidal_Effect

Caption: Logical flow of Oritavancin's bactericidal actions.

References

Application Notes and Protocols for Oritavancin Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oritavancin is a lipoglycopeptide antibacterial agent with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical diagnostics, antimicrobial surveillance, and drug development. This document provides detailed protocols for determining the MIC of oritavancin, focusing on the standardized broth microdilution method.

A critical aspect of oritavancin susceptibility testing is the inclusion of polysorbate 80 (P-80) in the test medium.[3][4] Oritavancin is prone to binding to plastic surfaces, such as those of microtiter plates, which can lead to a significant underestimation of its potency.[4][5] The addition of 0.002% P-80 to the broth medium prevents this adsorption, ensuring accurate and reproducible MIC results.[6][7]

Data Presentation

Table 1: Oritavancin MIC Ranges for Quality Control (QC) Strains

The following table summarizes the acceptable MIC ranges for QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). These ranges are valid for broth microdilution testing in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate 80.

Quality Control StrainATCC® NumberCLSI-Approved MIC Range (µg/mL)
Staphylococcus aureus292130.015 - 0.12[8]
Enterococcus faecalis292120.008 - 0.03[8][9]
Streptococcus pneumoniae496190.001 - 0.004[8]
Table 2: In Vitro Activity of Oritavancin Against Key Gram-Positive Pathogens

This table presents the MIC50 and MIC90 values for oritavancin against a selection of clinically relevant Gram-positive bacteria. These values demonstrate the potent activity of oritavancin.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (all isolates)0.03[10]0.06[10]
Methicillin-resistant S. aureus (MRSA)0.03[10]0.06[10]
Methicillin-susceptible S. aureus (MSSA)0.03[10]0.06[10]
Vancomycin-resistant Enterococcus faeciumN/A0.12[7]
Beta-hemolytic streptococci0.03[2]N/A
Viridans group streptococci≤0.008[2]N/A

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination for Oritavancin

This protocol follows the CLSI guidelines for antimicrobial susceptibility testing of oritavancin.

Materials:

  • Oritavancin analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate 80 (P-80)

  • Sterile 96-well microtiter plates (non-tissue culture-treated)[5]

  • Bacterial isolates for testing

  • Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Oritavancin Stock Solution:

    • Prepare a stock solution of oritavancin in a suitable solvent (e.g., water with 0.002% P-80). The initial concentration should be high enough to allow for serial dilutions.

    • For example, reconstitute oritavancin powder to a concentration of 1280 µg/mL.

  • Preparation of Test Medium:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add P-80 to the CAMHB to a final concentration of 0.002%. For example, add 20 µL of a 10% P-80 solution to 100 mL of CAMHB.

    • Sterilize the medium if necessary, though many commercial broths are supplied sterile.

  • Preparation of Oritavancin Dilutions:

    • Perform serial two-fold dilutions of the oritavancin stock solution in the P-80-supplemented CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 16 to 0.001 µg/mL).[11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in the P-80-supplemented CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the appropriate oritavancin dilution into each well of the microtiter plate.

    • Add 100 µL of the final bacterial inoculum to each well.

    • Include a growth control well (inoculum in P-80-supplemented CAMHB without oritavancin) and a sterility control well (P-80-supplemented CAMHB only).

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.[9]

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of oritavancin that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • Compare the MICs of the QC strains to the established ranges to validate the experiment.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis stock Prepare Oritavancin Stock Solution dilute Serial Dilution of Oritavancin in Plate stock->dilute media Prepare CAMHB with 0.002% Polysorbate 80 media->dilute inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Diluted Inoculum to Wells inoculum->add_inoculum dilute->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Oritavancin Broth Microdilution MIC Testing.

Logical_Relationship oritavancin Oritavancin binding Adsorptive Binding oritavancin->binding binds to plastic Plastic Surfaces (Microtiter Plate) plastic->binding p80 Polysorbate 80 (0.002%) p80->binding prevents mic Accurate MIC Determination p80->mic enables inaccurate_mic Falsely High MIC binding->inaccurate_mic leads to

References

Application Notes and Protocols for Time-Kill Assays Assessing Oritavancin Diphosphate Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin diphosphate is a lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[1][2][3] Time-kill assays are a crucial in vitro method to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its concentration-dependent killing and the rate at which it eradicates a bacterial population.[4] These assays are instrumental in the preclinical and clinical development of antibiotics like oritavancin.

These application notes provide a detailed protocol for performing time-kill assays to assess the bactericidal activity of oritavancin. The protocol is based on established methodologies and incorporates critical considerations specific to oritavancin, such as the inclusion of polysorbate-80 to prevent drug adsorption to surfaces.[2][5]

Mechanism of Action of Oritavancin

Oritavancin exhibits a multifaceted mechanism of action that contributes to its rapid and potent bactericidal effect.[6][7][8] It primarily acts by:

  • Inhibition of Transglycosylation: Similar to other glycopeptides, oritavancin binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylase enzymes and thus inhibiting the polymerization of the bacterial cell wall.[6][9]

  • Inhibition of Transpeptidation: Oritavancin also interferes with the cross-linking of the peptidoglycan layers by inhibiting the transpeptidase enzymes.[6][9]

  • Disruption of Bacterial Membrane Integrity: A key feature of oritavancin is its hydrophobic 4'-chlorobiphenylmethyl side chain, which interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[6][10] This membrane-disrupting activity is a significant contributor to its rapid, concentration-dependent killing.[6]

This multi-pronged attack allows oritavancin to be effective against strains resistant to other glycopeptides.

Caption: Oritavancin's multifaceted mechanism of action.

Experimental Protocol: Time-Kill Assay for Oritavancin

This protocol is designed to be a comprehensive guide for assessing the bactericidal activity of oritavancin against Gram-positive bacteria. It is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and specific findings from oritavancin research.[5][11][12]

Materials
  • This compound powder

  • Test bacterial strain(s) (e.g., S. aureus, E. faecalis, E. faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (Tween 80)

  • Sterile water (for dissolving oritavancin)

  • Sterile saline (0.9%) or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile culture tubes or flasks

  • Sterile microcentrifuge tubes

  • Incubator (37°C)

  • Shaking incubator (optional)

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies (spreaders)

  • Colony counter

Procedure

Time_Kill_Assay_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation & Sampling cluster_Quantification 3. Quantification & Analysis A Prepare Oritavancin Stock Solution (with 0.002% Polysorbate-80) D Inoculate Test Tubes containing CAMHB, Oritavancin, and 0.002% Polysorbate-80 A->D B Prepare Bacterial Inoculum (Logarithmic Growth Phase) C Standardize Inoculum to ~5 x 10^5 - 1 x 10^6 CFU/mL C->D E Incubate at 37°C with shaking D->E F Collect Aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) E->F G Perform Serial Dilutions F->G H Plate Dilutions onto Agar Plates G->H I Incubate Plates at 37°C for 18-24 hours H->I J Count Colonies (CFU/mL) I->J K Plot Time-Kill Curves (log10 CFU/mL vs. Time) J->K

Caption: Experimental workflow for the oritavancin time-kill assay.

1. Preparation of Oritavancin Stock Solution:

  • Crucial Step: Due to oritavancin's propensity to bind to plastic and glass surfaces, all solutions containing oritavancin must be prepared in a diluent containing 0.002% polysorbate-80 to ensure accurate drug concentrations.[2][5]

  • Dissolve this compound powder in sterile water containing 0.002% polysorbate-80 to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Prepare working solutions by diluting the stock solution in CAMHB also containing 0.002% polysorbate-80.

2. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours growth), inoculate a few colonies of the test organism into a tube of CAMHB.

  • Incubate at 37°C with agitation until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL in the final test tubes.

3. Assay Setup:

  • Prepare a set of sterile tubes for each concentration of oritavancin to be tested, including a growth control (no antibiotic).

  • Add the appropriate volume of CAMHB with 0.002% polysorbate-80 to each tube.

  • Add the required volume of the oritavancin working solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • The final volume in each tube should be consistent (e.g., 10 mL).

4. Inoculation and Sampling:

  • Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • To neutralize the carryover of the antibiotic, perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS. Some studies have also utilized activated charcoal to prevent drug carryover.[13]

5. Quantification of Viable Bacteria:

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the formula:

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

6. Data Analysis and Interpretation:

  • Plot the mean log10 CFU/mL against time for each oritavancin concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point (e.g., 24 hours).[4][5]

  • Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[5]

Data Presentation

The following tables summarize the bactericidal activity of oritavancin against various Gram-positive pathogens as reported in the literature. These data highlight the concentration-dependent and rapid killing properties of oritavancin.

Table 1: Time to Achieve Bactericidal Activity (≥3-log10 Kill) for Oritavancin against Staphylococcus aureus Strains

Bacterial StrainOritavancin Concentration (Approximating)Time to Bactericidal ActivityReference
MSSAfCmax (200 mg dose)< 1 hour[1]
MRSAfCmax (200 mg dose)< 1 hour[1]
VRSAfCmax (200 mg dose)< 1 hour[1]
VISAfCmax (800 mg dose)24 hours[1]

fCmax: free peak plasma concentration

Table 2: Time to Achieve Bactericidal Activity (≥3-log10 Kill) for Oritavancin against Enterococcus Strains

Bacterial StrainOritavancin Concentration (Approximating)Time to Bactericidal ActivityReference
VSE (E. faecalis)fCmax (200 mg dose)11 - 24 hours[1]
VRE (E. faecium, VanA)fCmax (800 mg dose)10 hours[1]
VRE (E. faecium, VanB)fCmax (800 mg dose)10 hours[1]

fCmax: free peak plasma concentration; VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci

Table 3: Comparative Bactericidal Activity of Oritavancin and Other Antimicrobials against S. aureus

Antimicrobial AgentConcentration (Approximating)Log10 CFU/mL Reduction at 24h (against MRSA)Reference
OritavancinfCmax (200 mg dose)> 4[1]
VancomycinfCmax~ 2[1]
DaptomycinfCmax~ 3.5[1]
LinezolidfCmax< 1 (bacteriostatic)[1]

fCmax: free peak plasma concentration

Conclusion

Time-kill assays are an indispensable tool for characterizing the bactericidal profile of this compound. The protocol outlined provides a robust framework for conducting these experiments, emphasizing the critical need for polysorbate-80 to ensure data accuracy. The presented data underscore the rapid and potent, concentration-dependent bactericidal activity of oritavancin against a wide array of clinically significant Gram-positive pathogens, including those with resistance to other antibiotics. These methodologies and the resulting data are vital for ongoing research, drug development, and for understanding the clinical potential of oritavancin in treating serious bacterial infections.

References

Oritavancin Diphosphate Biofilm Eradication Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] A key attribute of oritavancin is its efficacy against bacterial biofilms, which are notoriously tolerant to conventional antibiotic therapies.[2] This document provides detailed application notes and protocols for assessing the biofilm eradication potential of oritavancin diphosphate, focusing on the Minimum Biofilm Eradication Concentration (MBEC) assay.

Oritavancin exerts its antimicrobial effects through multiple mechanisms. It inhibits bacterial cell wall synthesis by blocking both transglycosylation and transpeptidation steps in peptidoglycan synthesis.[1] Additionally, its hydrophobic side chain interacts with and disrupts the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death.[1] This multifaceted mechanism of action is believed to contribute to its effectiveness against slow-growing and non-dividing bacteria within biofilms.

Data Presentation: Oritavancin Activity Against Staphylococcus aureus Biofilms

The following table summarizes the in vitro activity of oritavancin against planktonic cells (Minimum Inhibitory Concentration - MIC) and established biofilms (Minimum Biofilm Eradication Concentration - MBEC) of various Staphylococcus aureus strains. The data highlights that oritavancin's MBEC values are often close to its MIC values, demonstrating its potent anti-biofilm activity.[2]

Bacterial StrainResistance PhenotypeMIC (μg/mL)MBEC (μg/mL)Reference
S. aureus ATCC 29213Methicillin-Susceptible (MSSA)0.5 - 12 - 4[2]
S. aureus ATCC 33591Methicillin-Resistant (MRSA)1 - 24 - 8[2]
S. aureus VRS5Vancomycin-Resistant (VRSA)0.5 - 12 - 4[2]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device

This protocol is adapted from methodologies utilizing the MBEC™ Physiology & Genetics Assay plate (Innovotech) or similar Calgary Biofilm Devices.[3][4]

Materials:

  • Calgary Biofilm Device (96-well plate with a lid of 96 pegs)

  • Sterile 96-well microtiter plates

  • Bacterial culture of interest (e.g., S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Recovery medium (e.g., fresh TSB)

  • Sonicator bath

  • Plate shaker/incubator

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in TSB. Dilute this suspension to achieve a final concentration of approximately 10^7 CFU/mL.

  • Biofilm Formation:

    • Pipette 150 µL of the prepared bacterial inoculum into each well of the 96-well base of the Calgary Biofilm Device.[3]

    • Place the peg lid onto the base, ensuring each peg is submerged in the inoculum.

    • Incubate the device on a rotary shaker (e.g., 150 rpm) at 37°C for 24 hours to allow for biofilm formation on the pegs.[3]

  • Preparation of Challenge Plate:

    • Prepare serial twofold dilutions of this compound in CAMHB in a standard 96-well microtiter plate (200 µL per well).

    • Include growth control wells (CAMHB without antibiotic) and sterility control wells (uninoculated CAMHB).

  • Antibiotic Challenge:

    • Carefully remove the peg lid from the biofilm formation plate.

    • Gently rinse the peg lid by immersing it in a 96-well plate containing 200 µL of sterile saline per well to remove planktonic bacteria.[3]

    • Transfer the rinsed peg lid to the prepared challenge plate containing the oritavancin dilutions.

    • Incubate the challenge plate at 37°C for 24 hours.[3]

  • Biofilm Recovery and Regrowth:

    • Following the antibiotic challenge, remove the peg lid and rinse it again in a fresh plate with sterile saline to remove residual antibiotic.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh recovery medium (e.g., TSB) in each well. This is the "recovery plate."

    • To dislodge the biofilm bacteria from the pegs, place the recovery plate in a sonicator bath for 5-10 minutes.[5][6]

    • After sonication, remove the peg lid and cover the recovery plate with a standard sterile lid.

    • Incubate the recovery plate at 37°C for 24 hours.

  • MBEC Determination:

    • After incubation, measure the optical density (OD) of the wells in the recovery plate at 650 nm using a spectrophotometer.[5]

    • The MBEC is defined as the lowest concentration of oritavancin that prevents bacterial regrowth from the treated biofilm (i.e., no significant increase in turbidity compared to the sterility control).[7]

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol can be used as a supplementary method to quantify the total biofilm biomass remaining after treatment.

Materials:

  • 96-well microtiter plate with treated biofilms

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or 95% Ethanol

  • PBS or sterile water

  • Spectrophotometer (plate reader)

Procedure:

  • Washing: After the antibiotic challenge step (Protocol 1, step 4), gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[8]

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][9][10]

    • Carefully discard the crystal violet solution.

  • Washing: Wash the plate gently with sterile water to remove excess stain. Repeat this step 2-3 times.[9][10]

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.[10]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm.[9]

Protocol 3: Assessment of Biofilm Metabolic Activity using MTT Assay

This assay determines the viability of the bacterial cells within the biofilm after treatment by measuring their metabolic activity.

Materials:

  • 96-well microtiter plate with treated biofilms

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • PBS

  • Spectrophotometer (plate reader)

Procedure:

  • Washing: After the antibiotic challenge, wash the biofilms twice with 200 µL of PBS.

  • MTT Incubation: Add 100 µL of MTT solution to each well and incubate in the dark at 37°C for 2-4 hours.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[11]

    • Incubate for 15 minutes with gentle shaking to ensure complete solubilization.

  • Quantification: Measure the absorbance at a wavelength between 570 and 595 nm.[11][12] The intensity of the purple color is proportional to the number of metabolically active cells in the biofilm.

Visualizations

G cluster_0 Mechanism of Action oritavancin This compound inhibition Inhibition oritavancin->inhibition disruption Disruption oritavancin->disruption cell_wall Cell Wall Synthesis (Transglycosylation & Transpeptidation) cell_death Bactericidal Effect (Cell Death) cell_wall->cell_death Leads to cell_membrane Cell Membrane depolarization Depolarization & Permeabilization cell_membrane->depolarization inhibition->cell_wall disruption->cell_membrane depolarization->cell_death Leads to

Caption: Oritavancin's dual mechanism of action against bacterial cells.

G cluster_1 MBEC Assay Workflow start Start: Prepare Bacterial Inoculum biofilm_formation 1. Biofilm Formation (24h, 37°C on Peg Lid) start->biofilm_formation rinse1 2. Rinse Pegs (Remove Planktonic Cells) biofilm_formation->rinse1 challenge 3. Antibiotic Challenge (24h in Oritavancin Plate) rinse1->challenge rinse2 4. Rinse Pegs (Remove Antibiotic) challenge->rinse2 recovery 5. Biofilm Recovery (Sonicate Pegs in Fresh Medium) rinse2->recovery regrowth 6. Regrowth Incubation (24h, 37°C) recovery->regrowth read 7. Read OD650nm regrowth->read end End: Determine MBEC read->end

Caption: Experimental workflow for the MBEC assay.

G cluster_2 Biofilm Quantification Logic treated_biofilm Biofilm Post-Antibiotic Challenge quant_biomass Quantify Biomass (Crystal Violet Assay) treated_biofilm->quant_biomass quant_viability Quantify Viability (MTT Assay) treated_biofilm->quant_viability total_mass Remaining Total Biofilm Mass quant_biomass->total_mass metabolic_activity Remaining Metabolically Active Cells quant_viability->metabolic_activity eradication_assessment Overall Eradication Assessment total_mass->eradication_assessment metabolic_activity->eradication_assessment

Caption: Logic for comprehensive biofilm eradication assessment.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Oritavancin Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oritavancin Diphosphate and In Vivo Models

Oritavancin is a lipoglycopeptide antibiotic with potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its dual mechanism of action, involving inhibition of transglycosylation and transpeptidation as well as disruption of bacterial cell membrane integrity, contributes to its efficacy against resistant strains.[3] The long terminal half-life of oritavancin supports single-dose or infrequent dosing regimens, a significant advantage in both inpatient and outpatient settings.[4][5]

Preclinical evaluation of oritavancin's efficacy has relied on a variety of established in vivo animal models that mimic human infections. These models are crucial for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective dosing regimens, and comparing efficacy against standard-of-care antibiotics. Key findings from these studies indicate that the peak concentration (Cmax) and the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio are the primary drivers of oritavancin's efficacy.[1][6][7] This document provides an overview of several key animal models and detailed protocols for their implementation in oritavancin efficacy studies.

Key In Vivo Animal Models for Oritavancin Efficacy

Several well-characterized animal models have been instrumental in demonstrating the in vivo efficacy of oritavancin against various Gram-positive pathogens.

  • Neutropenic Mouse Thigh Infection Model: This is a standardized model for assessing the efficacy of antimicrobial agents against localized soft tissue infections.[8][9][10] It is particularly useful for PK/PD studies and has been extensively used to evaluate oritavancin against S. aureus, including MRSA.[6][7]

  • Rabbit Endocarditis Model: This model simulates the high bacterial load and biofilm-like structures (vegetations) characteristic of infective endocarditis.[11][12][13] It has been used to demonstrate oritavancin's efficacy against MRSA and Enterococcus faecalis in this challenging infection.[2][4]

  • Rat Central Venous Catheter (CVC) Infection Model: This model is relevant for studying biofilm-associated infections on indwelling medical devices.[1][14][15] Oritavancin has shown significant efficacy in sterilizing infected catheters in this model.[1][2]

  • Hamster Model of Clostridium difficile Infection: This model mimics antibiotic-associated diarrhea and colitis. Orally administered oritavancin has demonstrated superior efficacy compared to vancomycin in this model.[1][2]

  • Mouse Inhalation Anthrax Model: This model is critical for evaluating therapies against biothreat agents. Oritavancin has shown both pre- and post-exposure prophylactic efficacy against Bacillus anthracis in this model.[11][16]

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize key quantitative data from various in vivo studies of oritavancin.

Table 1: Oritavancin Efficacy in the Neutropenic Mouse Thigh Infection Model (S. aureus)

ParameterValueReference
Stasis Dose (single dose)1.53 mg/kg[6][7]
ED50 (50% maximal killing)0.95 mg/kg[6][7]
Maximal effect dose>2 mg/kg[6][7]

Table 2: Oritavancin Efficacy in Various Animal Infection Models

Animal ModelPathogenOritavancin Dose & RegimenKey Efficacy OutcomeReference
Rabbit EndocarditisMRSA25 mg/kg IV, once daily for 4 daysAs effective as vancomycin in reducing bacterial counts in vegetations.[2]
Rat CVC InfectionE. faecium (VanA)Single 20 mg/kg IV dose12% catheters infected vs. 87% in controls; no metastatic infections.[2]
Hamster C. difficile InfectionC. difficile50 mg/kg oral, for 5 days80% survival at day 28 vs. 40% with vancomycin.[2]
Mouse Inhalation AnthraxB. anthracisSingle 50 mg/kg IV dose (24h post-challenge)100% survival at 30 days.[11][16]
Mouse BacteremiaS. aureusSingle dosePD50 of 0.15 mg/kg.[17]

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model

This protocol is adapted from established methods for inducing a localized S. aureus infection in immunocompromised mice.[2][9][10]

Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)

  • Cyclophosphamide

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound

  • Vehicle control (e.g., 5% dextrose in water)

  • Tissue homogenizer

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection to ensure profound neutropenia.[2][9]

  • Inoculum Preparation:

    • Culture S. aureus overnight in TSB at 37°C.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intramuscularly (IM) into the right thigh of each neutropenic mouse.[9]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer oritavancin or vehicle control via the desired route (e.g., intravenous, IV). Dosing regimens can be single-dose or fractionated.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the infected thigh muscle, weigh it, and place it in a sterile tube with a known volume of PBS (e.g., 3 mL).[2]

    • Homogenize the tissue.

    • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.

    • Plate the dilutions onto TSA plates in duplicate.

    • Incubate the plates at 37°C for approximately 20 hours.[2]

    • Enumerate bacterial colonies and express the results as log10 CFU per gram of thigh tissue.

Protocol 2: Rabbit Model of MRSA Infective Endocarditis

This protocol is based on the well-characterized model of catheter-induced aortic valve endocarditis.[11][12][13]

Materials:

  • New Zealand White rabbits

  • Anesthetics (e.g., ketamine, xylazine)

  • Polyethylene catheter

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain

  • Saline, sterile

  • This compound and comparator antibiotics (e.g., vancomycin)

  • Surgical instruments

Procedure:

  • Catheter Placement:

    • Anesthetize the rabbit.

    • Surgically expose the right carotid artery.

    • Insert a sterile polyethylene catheter into the carotid artery and advance it into the left ventricle, across the aortic valve. The trauma to the valve endothelium from the catheter promotes the formation of a sterile thrombus (nonbacterial thrombotic endocarditis).[2]

    • Secure the catheter in place and close the incision. Allow the animal to recover for 24-48 hours.

  • Infection:

    • Prepare an inoculum of MRSA in sterile saline (e.g., 1 x 10^6 CFU in 0.5 mL).

    • Administer the bacterial suspension intravenously via the marginal ear vein.[2]

  • Treatment:

    • Begin antibiotic treatment at a specified time after infection (e.g., 16-24 hours).

    • Administer oritavancin (e.g., 25 mg/kg IV, once daily) and comparator agents (e.g., vancomycin 25 mg/kg, every 8 hours) for the specified duration (e.g., 4 days).[2]

  • Efficacy Assessment:

    • At the end of the study, euthanize the rabbits.

    • Aseptically remove the heart and identify the aortic valve vegetations.

    • Excise, weigh, and homogenize the vegetations in sterile saline.

    • Perform quantitative cultures by plating serial dilutions of the homogenate.

    • Express results as log10 CFU per gram of vegetation. Bacterial counts in other tissues like kidneys and spleen can also be determined to assess metastatic infection.[11]

Protocol 3: Rat Central Venous Catheter (CVC) Infection Model

This protocol describes the establishment of a CVC-associated biofilm infection.[1][14][15]

Materials:

  • Male Sprague-Dawley rats

  • Silastic catheters

  • Staphylococcus aureus or Enterococcus faecium strain

  • Heparinized saline

  • This compound

  • Surgical instruments

Procedure:

  • Catheter Implantation:

    • Anesthetize the rat.

    • Surgically expose the right jugular vein.

    • Tunnel the silastic catheter subcutaneously from the back of the neck to the jugular vein insertion site.

    • Insert the catheter into the jugular vein and advance it towards the right atrium.

    • Secure the catheter, close the incisions, and flush the catheter with heparinized saline to maintain patency.

  • Infection:

    • After a recovery period, instill a low-volume, high-concentration bacterial suspension (e.g., 100 CFU of S. aureus in a small volume) into the catheter lumen.[1][14] This "locks" the bacteria inside the catheter to initiate biofilm formation.

  • Treatment:

    • After allowing the biofilm to establish (e.g., 24 hours), initiate treatment.

    • Administer a single intravenous dose of oritavancin (e.g., 20 mg/kg) or vehicle control.[2]

  • Efficacy Assessment:

    • At the study endpoint (e.g., 8 days post-infection), euthanize the rats.[2]

    • Aseptically remove the CVC. The catheter can be sonicated in saline to dislodge the biofilm, and the resulting suspension is quantitatively cultured.

    • Perform blood cultures and quantitative cultures of organs (e.g., heart, liver, kidneys) to assess for bacteremia and metastatic infection.[1][14]

Visualizations

Experimental Workflow Diagrams

G cluster_0 Neutropenic Mouse Thigh Infection Model A Day -4: Administer Cyclophosphamide (150 mg/kg) B Day -1: Administer Cyclophosphamide (100 mg/kg) A->B C Day 0: Infect Thigh (S. aureus, IM) B->C D Day 0 (2h post-infection): Administer Oritavancin/Vehicle C->D E Day 1 (24h post-infection): Euthanize & Harvest Thigh D->E F Homogenize, Dilute, Plate E->F G Enumerate CFU/g tissue F->G

Caption: Workflow for the neutropenic mouse thigh infection model.

G cluster_1 Rabbit Endocarditis Model A Day 0: Surgically place catheter across aortic valve B Day 1: Infect with MRSA (IV) A->B C Day 2: Begin Treatment (Oritavancin/Comparator) B->C D Day 6: Final Treatment Dose C->D E Day 7: Euthanize & Harvest Heart Vegetations D->E F Homogenize & Quantitatively Culture E->F G Determine CFU/g vegetation F->G

Caption: Workflow for the rabbit infective endocarditis model.

G cluster_2 Rat CVC Infection Model A Day 0: Surgically implant Central Venous Catheter B Day 1: Instill Bacteria into Catheter Lumen (Lock) A->B C Day 2: Administer Single Dose Oritavancin/Vehicle (IV) B->C D Day 8: Euthanize C->D E Aseptically remove CVC & collect blood/organs D->E F Sonciate CVC & Culture; Culture blood/organs E->F G Determine CFU/catheter & assess metastatic infection F->G

Caption: Workflow for the rat central venous catheter infection model.

References

Application Notes and Protocols for Oritavancin Diphosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and solubility of oritavancin diphosphate for laboratory use. The included protocols and data are intended to guide researchers in the proper handling, storage, and application of this lipoglycopeptide antibiotic in various experimental settings.

This compound: Overview and Mechanism of Action

This compound is a semisynthetic glycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its multifaceted mechanism of action contributes to its efficacy and low propensity for resistance development.[1][2]

Oritavancin exerts its antimicrobial effects through three primary mechanisms:

  • Inhibition of Transglycosylation: It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzymes and preventing the elongation of the peptidoglycan chains.[3][4]

  • Inhibition of Transpeptidation: Oritavancin also obstructs the transpeptidase enzymes responsible for cross-linking the peptide stems of the peptidoglycan, thereby weakening the cell wall structure.[3][4]

  • Disruption of Bacterial Membrane Integrity: The lipophilic side chain of oritavancin interacts with the bacterial cell membrane, causing depolarization, increased permeability, and ultimately, cell death.[4][5]

Oritavancin_Mechanism_of_Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Oritavancin Oritavancin Action cluster_Membrane Bacterial Cell Membrane Peptidoglycan_Precursors Peptidoglycan Precursors Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Precursors->Growing_Peptidoglycan Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation Oritavancin This compound Oritavancin->Growing_Peptidoglycan Inhibits Oritavancin->Crosslinked_Peptidoglycan Inhibits Membrane_Integrity Membrane Integrity Oritavancin->Membrane_Integrity Disrupts Cell_Death Cell Death Membrane_Integrity->Cell_Death Disruption

Figure 1: Mechanism of Action of this compound.

Solubility of this compound

This compound is supplied as a lyophilized powder. Its solubility is dependent on the solvent and pH.

SolventConcentrationNotes
Water 50 mg/mL[6][7]Aqueous solubility is best at an acidic pH and poor in neutral or alkaline solutions.[8]
Dimethyl Sulfoxide (DMSO) 100 mg/mL[6][8]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6]
Ethanol Insoluble[6][7]
5% Dextrose in Water (D5W) Recommended for dilution[9][10]Do not use normal saline for dilution as it can cause precipitation.[9][10]

Table 1: Solubility of this compound in Common Laboratory Solvents.

Stability and Storage of this compound

Proper storage of this compound is crucial to maintain its activity.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C[11]3 years[11]Store in a dry, dark place.[2] Can be shipped at ambient temperature.[2][8]
Lyophilized Powder 2-8°C[1]Short-term (days to weeks)[2]
Stock Solution in DMSO -80°C[11]1 year[11]Aliquot to avoid repeated freeze-thaw cycles.[11]
Stock Solution in DMSO -20°C[11]1 month[11]
Reconstituted/Diluted Solution Room TemperatureUp to 6 hours[10][12]Includes reconstitution, dilution, and administration/use time.
Reconstituted/Diluted Solution 2-8°CUp to 12 hours[10][12]Includes reconstitution, dilution, and administration/use time.

Table 2: Storage and Stability of this compound.

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol is adapted from the reconstitution instructions for clinical use and is suitable for preparing a stock solution for in vitro assays.

Materials:

  • This compound powder

  • Sterile water for injection (WFI) or equivalent sterile, nuclease-free water

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Bring the this compound powder and sterile water to room temperature.

  • Aseptically add the appropriate volume of sterile water to the vial of this compound to achieve a final concentration of 10 mg/mL. For example, to a vial containing 400 mg of oritavancin, add 40 mL of sterile water.[12][13]

  • Gently swirl the vial to avoid foaming until the powder is completely dissolved.[10][12] The resulting solution should be clear and colorless to pale yellow.[10][12]

  • Visually inspect the solution for any particulate matter. If particulates are present, do not use.

  • For long-term storage, it is recommended to prepare stock solutions in DMSO. For aqueous solutions, use immediately or store at 2-8°C for up to 12 hours.[10]

Preparation of a 100 mg/mL this compound Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Aseptically add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a final concentration of 100 mg/mL.

  • Vortex the vial until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[11]

Workflow for Minimum Inhibitory Concentration (MIC) Determination

This workflow outlines the general steps for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

MIC_Workflow Start Prepare 10 mg/mL Oritavancin Stock Solution Prepare_Dilutions Prepare Serial Dilutions of Oritavancin in Growth Medium Start->Prepare_Dilutions Add_Oritavancin Add Oritavancin Dilutions to Designated Wells Prepare_Dilutions->Add_Oritavancin Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Inoculate_Plate->Add_Oritavancin Incubate Incubate the Plate under Appropriate Conditions (e.g., 37°C for 18-24h) Add_Oritavancin->Incubate Read_Results Determine MIC by Visual Inspection for Turbidity Incubate->Read_Results End Record the Lowest Concentration with No Visible Growth Read_Results->End

References

Oritavancin Diphosphate in a Neutropenic Mouse Thigh Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oritavancin diphosphate in a neutropenic mouse thigh infection model. The information is compiled from preclinical studies evaluating the pharmacokinetics and pharmacodynamics of oritavancin against Gram-positive pathogens.

Introduction

Oritavancin is a lipoglycopeptide antibiotic with potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The neutropenic mouse thigh infection model is a standardized and highly reproducible preclinical in vivo system used to assess the efficacy of antimicrobial agents in a setting that mimics soft tissue infections in immunocompromised hosts.[3][4] This model is crucial for determining key pharmacodynamic indices that correlate with antibacterial efficacy.[3] Studies in this model have demonstrated that the efficacy of oritavancin is best predicted by the ratio of the maximum drug concentration in serum (Cmax) to the minimum inhibitory concentration (MIC).[5][6]

Data Presentation

Pharmacokinetic Parameters of Oritavancin in Neutropenic Mice

The following table summarizes the key pharmacokinetic parameters of single intravenous doses of oritavancin in neutropenic mice. The data indicates a linear relationship between the dose and the resulting Cmax and Area Under the Curve (AUC).[5][6][7]

Oritavancin Dose (mg/kg)Peak Plasma Radioequivalent Concentration (Cmax; µg/mL)
0.57.27
1.012.56
5.069.29
20.0228.83

Data sourced from studies using [14C]oritavancin.[5][7][8]

In Vivo Efficacy of Oritavancin Against Staphylococcus aureus

The following table presents the in vivo efficacy of single-dose oritavancin against Staphylococcus aureus in the neutropenic mouse thigh infection model. These parameters are crucial for dose-response relationship assessments.

Efficacy ParameterValue (mg/kg)Standard Error (SE)Description
Stasis Dose1.530.35The dose at which the bacterial count in the thigh after 24 hours is similar to the initial count at the time of treatment.[5][7]
ED₅₀0.950.20The dose that produces 50% of the maximal bacterial killing effect.[5][7]

Dose fractionation studies have indicated that single, larger doses of oritavancin exhibit greater bactericidal efficacy than the same total dose administered in multiple, smaller fractions over a 24-hour period.[5][7] A maximal effect in bacterial reduction is observed at single doses exceeding 2 mg/kg.[5][6]

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This protocol outlines the key steps for establishing a neutropenic mouse thigh infection model to evaluate the efficacy of oritavancin.

1. Induction of Neutropenia:

  • Use specific pathogen-free mice (e.g., ICR strain).

  • Administer cyclophosphamide intraperitoneally to induce neutropenia (a state of having a low number of neutrophils, a type of white blood cell).[7]

  • A common dosing regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[7] This renders the mice neutropenic, with fewer than 100 polymorphonuclear leukocytes/mm³.[7]

2. Bacterial Inoculum Preparation:

  • Prepare a logarithmic-phase culture of the desired bacterial strain (e.g., S. aureus).

  • Wash the bacterial cells and suspend them in a suitable medium, such as sterile saline, to the desired concentration (e.g., approximately 10⁵ Colony Forming Units (CFU)/0.1 mL).[7]

3. Thigh Infection:

  • Briefly anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).[7]

  • Inject 0.1 mL of the bacterial suspension intramuscularly into each thigh.[7]

4. Oritavancin Administration:

  • Prepare solutions of this compound in a suitable vehicle.

  • Approximately one hour after bacterial inoculation, administer the desired doses of oritavancin.[7] Intravenous administration has been shown to result in significantly higher plasma concentrations compared to subcutaneous administration.[5][6][7]

5. Efficacy Assessment:

  • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

  • Aseptically remove the thighs and homogenize the tissue in a sterile buffer.

  • Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).[4]

  • Efficacy is determined by comparing the bacterial load in treated mice to that in untreated control mice.

Visualizations

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

G A Day -4: Administer Cyclophosphamide (150 mg/kg, IP) B Day -1: Administer Cyclophosphamide (100 mg/kg, IP) A->B C Day 0 (0h): Inoculate Thighs with Bacteria (e.g., S. aureus) D Day 0 (+1h): Administer Oritavancin (Intravenous) C->D E Day 1 (+24h): Euthanize Mice & Harvest Thighs F Homogenize Thigh Tissue E->F G Plate Serial Dilutions F->G H Enumerate Bacterial Load (CFU/thigh) G->H

Caption: Workflow for the neutropenic mouse thigh infection model.

Pharmacodynamic Relationship of Oritavancin

G cluster_pd Key Pharmacodynamic Driver cluster_implication Dosing Strategy Implication PD_Index Primary Pharmacodynamic Index Cmax_MIC Cmax/MIC Ratio PD_Index->Cmax_MIC Correlates Best With Efficacy AUC_MIC AUC/MIC Ratio PD_Index->AUC_MIC Lesser Correlation T_MIC Time > MIC PD_Index->T_MIC Lesser Correlation Dosing Optimal Dosing Strategy High_Dose High, Infrequent Doses Dosing->High_Dose

Caption: Oritavancin's efficacy is driven by Cmax/MIC.

References

Troubleshooting & Optimization

Oritavancin Diphosphate Susceptibility Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oritavancin diphosphate susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with determining the in vitro activity of this potent lipoglycopeptide antibiotic. Below you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your laboratory.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during oritavancin susceptibility testing in a question-and-answer format.

Issue 1: Inconsistently High or Variable Minimum Inhibitory Concentration (MIC) Values

  • Question: Why are my oritavancin MIC values for Staphylococcus aureus and Enterococcus species significantly higher than expected and variable between experiments?

  • Answer: This is a common issue primarily caused by the binding of oritavancin to plastic surfaces of standard laboratory microtiter plates.[1][2][3][4][5] In the absence of a surfactant, a substantial amount of the drug is lost from the broth, leading to an underestimation of its potency.[1][2][3] Studies have shown that without preventive measures, as little as 9% of the initial oritavancin concentration may remain in the test medium after just one hour.[1][2][6]

  • Solution: The inclusion of Polysorbate 80 (P-80), a non-ionic surfactant, at a final concentration of 0.002% in the broth medium is essential.[1][2][3][4] P-80 prevents the adsorption of oritavancin to plastic surfaces, ensuring that the intended concentration of the drug is available to interact with the bacteria.[1][2][3][5] The use of P-80 is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] For streptococcal species, which are often tested in media supplemented with lysed horse blood, the addition of P-80 may not be necessary as blood components also prevent binding.[1][2][3] It is also recommended to use non-tissue culture-treated microplates for testing.[9]

Issue 2: Difficulty with Agar-Based Susceptibility Testing Methods

  • Question: Can I use disk diffusion or agar dilution to test oritavancin susceptibility?

  • Answer: Agar-based methods such as disk diffusion are generally not recommended for oritavancin.[4] Due to its physicochemical properties, oritavancin exhibits poor diffusion through agar, which can result in unreliable and inaccurate zone diameters.[4] While agar dilution methods have not been extensively validated, the standard and most reliable method for determining oritavancin susceptibility is broth microdilution with the inclusion of 0.002% Polysorbate 80.[4][7]

Issue 3: Discrepant Results with Quality Control (QC) Strains

  • Question: My oritavancin MICs for QC strains like S. aureus ATCC 29213 are out of the expected range. What should I do?

  • Answer: If your QC results are out of range, consider the following troubleshooting steps:

    • Confirm the presence and concentration of Polysorbate 80: Ensure that the final concentration of P-80 in your broth is 0.002%.[1][10]

    • Verify Inoculum Density: An inoculum that is too heavy or too light can lead to MICs that are falsely high or low, respectively.[11] Prepare your inoculum to a 0.5 McFarland standard.

    • Check Incubation Conditions: Incubate plates at 35 ± 2°C for 16-20 hours in ambient air.[11][12]

    • Assess Plate Type: Use non-tissue culture-treated microplates to minimize potential binding.[9]

    • Review Drug Preparation: Ensure that the oritavancin stock solution is prepared and diluted correctly. Oritavancin powder should be reconstituted with sterile water for injection and further diluted in 5% dextrose in sterile water (D5W).[13][14] Do not use saline for dilution as it can cause precipitation.[13]

Data Summary Tables

Table 1: Effect of Polysorbate 80 on Oritavancin Recovery in Broth Microdilution Plates

Oritavancin Concentration (µg/mL)% Recovery without Polysorbate 80 (at 1 hour)% Recovery with 0.002% Polysorbate 80 (at 24 hours)
19% ± 1%88% ± 8%
Data from Arhin et al., 2008

Table 2: Impact of Polysorbate 80 on Oritavancin MIC₉₀ Values (µg/mL)

OrganismMIC₉₀ without Polysorbate 80MIC₉₀ with 0.002% Polysorbate 80Fold-Difference
Staphylococcus aureus20.0632-fold
Coagulase-negative staphylococci10.0616-fold
Enterococcus faecalis0.250.01516-fold
Streptococcus spp. (in medium with 2% lysed horse blood)0.030.03No difference
Data from Arhin et al., 2008

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Oritavancin MIC Determination

This protocol is based on CLSI and EUCAST recommendations.

  • Oritavancin Stock Solution Preparation:

    • Reconstitute this compound powder with sterile water for injection to a concentration of 10 mg/mL.[13][14]

    • Gently swirl the vial to avoid foaming until the powder is completely dissolved.[13][14]

    • Further dilute the stock solution in 5% Dextrose in Water (D5W). Note: Do not use saline.[13]

  • Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with Polysorbate 80:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add Polysorbate 80 to the sterile CAMHB to achieve a final concentration of 0.002%. For example, add 20 µL of a 10% P-80 stock solution to 100 mL of CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11][12]

    • Within 15 minutes, dilute this suspension in the CAMHB with 0.002% P-80 to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation and Inoculation:

    • Use non-tissue culture-treated 96-well microtiter plates.[9]

    • Prepare serial two-fold dilutions of oritavancin in the CAMHB with 0.002% P-80 directly in the microtiter plates.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and MIC Reading:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[11]

    • The MIC is the lowest concentration of oritavancin that completely inhibits visible growth.

Visualizations

Oritavancin_BMD_Workflow Oritavancin Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_oritavancin Prepare Oritavancin Stock (in dH2O, dilute in D5W) start->prep_oritavancin prep_media Prepare CAMHB with 0.002% Polysorbate 80 start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum dilution Serial Dilution of Oritavancin in Microtiter Plate prep_oritavancin->dilution prep_media->dilution inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Workflow for Oritavancin Broth Microdilution Susceptibility Testing.

Troubleshooting_Logic Troubleshooting High Oritavancin MICs start High or Variable Oritavancin MICs check_p80 Is 0.002% Polysorbate 80 included in the broth? start->check_p80 check_plate Are you using non-tissue culture-treated plates? check_p80->check_plate Yes add_p80 Incorporate 0.002% P-80 and re-test check_p80->add_p80 No check_inoculum Is the inoculum density correct (0.5 McFarland)? check_plate->check_inoculum Yes use_correct_plate Switch to non-tissue culture-treated plates check_plate->use_correct_plate No check_drug_prep Was the drug reconstituted and diluted correctly (in D5W)? check_inoculum->check_drug_prep Yes adjust_inoculum Standardize inoculum and re-test check_inoculum->adjust_inoculum No prepare_drug_correctly Re-prepare drug stock and dilutions check_drug_prep->prepare_drug_correctly No result_ok MICs should now be within expected range check_drug_prep->result_ok Yes add_p80->check_plate use_correct_plate->check_inoculum adjust_inoculum->check_drug_prep prepare_drug_correctly->result_ok

Caption: Logical Flow for Troubleshooting Inaccurate Oritavancin MIC Results.

References

Technical Support Center: Oritavancin Diphosphate Resistance Development in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro development of resistance to oritavancin diphosphate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of oritavancin?

Oritavancin is a lipoglycopeptide antibiotic with a multi-faceted mechanism of action against Gram-positive bacteria.[1][2][3][4][5] Its primary modes of action are:

  • Inhibition of Transglycosylation: Like other glycopeptides, oritavancin binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation step in bacterial cell wall synthesis.[2][5][6]

  • Inhibition of Transpeptidation: Oritavancin can also bind to the pentaglycyl bridging segment in the peptidoglycan of some bacteria, thereby inhibiting the transpeptidation (cross-linking) step of cell wall synthesis.[2][4][5]

  • Cell Membrane Disruption: The presence of a hydrophobic 4'-chlorobiphenylmethyl group allows oritavancin to anchor to and disrupt the bacterial cell membrane, leading to depolarization, increased permeability, and rapid, concentration-dependent cell death.[2][3][5]

This combination of mechanisms contributes to its potent bactericidal activity, even against organisms with reduced susceptibility to other glycopeptides like vancomycin.[2][5]

Q2: Which bacterial species is oritavancin active against in vitro?

In vitro studies have demonstrated that oritavancin is active against a broad range of Gram-positive bacteria, including:

  • Staphylococcus aureus (both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA))[3][6]

  • Vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA)[7][8][9]

  • Vancomycin-resistant S. aureus (VRSA)[10][9]

  • Enterococcus faecalis (including vancomycin-susceptible isolates)[6]

  • Vancomycin-resistant Enterococcus (VRE), including both VanA and VanB phenotypes[3][11][12][13][14]

  • Streptococcus species, including S. pyogenes, S. agalactiae, and S. pneumoniae[6]

Oritavancin generally shows no activity against Gram-negative bacteria.[6]

Q3: Is it possible to select for high-level oritavancin resistance in the laboratory?

Current literature suggests that it has not been possible to select for high-level oritavancin resistance in vitro.[5] While moderate decreases in susceptibility (2- to 16-fold increases in MIC) have been observed, the development of high-level resistance appears to be rare.[5][15]

Q4: What are the known genetic mutations associated with reduced oritavancin susceptibility in S. aureus in vitro?

In vitro studies simulating clinical exposures of oritavancin have identified mutations in several genes associated with reduced susceptibility in S. aureus. The most frequently cited mutations are in the purR gene.[15][16] Mutations in walK have also been observed, although less frequently than with dalbavancin selection.[15]

Q5: Can vancomycin susceptibility be used to predict oritavancin susceptibility?

For many clinically relevant species, vancomycin susceptibility is a highly accurate predictor of oritavancin susceptibility.[17][18][19] However, this correlation is poor for vancomycin-nonsusceptible enterococci, as many of these isolates remain susceptible to oritavancin.[18][19]

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Question: My oritavancin MIC values for the same isolate are varying between experiments. What could be the cause?

  • Answer: Inconsistent MICs for oritavancin can arise from several factors due to its physicochemical properties.[17]

    • Plastic Binding: Oritavancin can bind to plastics used in standard microtiter plates. Ensure your broth microdilution method incorporates the surfactant Polysorbate-80 (P-80) at a final concentration of 0.002% to prevent this.[14][17][20]

    • Inoculum Preparation: Variations in the final inoculum density can affect MIC results. Strictly adhere to standardized protocols for preparing a 0.5 McFarland standard and subsequent dilution.

    • Reading of Endpoints: The trailing of endpoints can sometimes be observed. Ensure you are reading the MIC as the lowest concentration with no visible growth according to established guidelines.

Issue 2: Difficulty with Agar-Based Susceptibility Testing (Disk Diffusion)

  • Question: I am not getting clear zones of inhibition with oritavancin using disk diffusion. Is this method reliable?

  • Answer: Oritavancin has poor diffusion through agar-based media, which limits the applicability and reliability of standard disk diffusion methods.[17] Broth microdilution is the recommended reference method for determining oritavancin susceptibility.[10][17]

Issue 3: Bacterial Regrowth in Time-Kill Assays

  • Question: In my time-kill experiments, I observe initial killing followed by regrowth of the bacterial population at later time points. What does this signify?

  • Answer: This pattern can indicate the selection of a less-susceptible subpopulation from the initial culture.[15][16] To investigate this:

    • Plate samples from the regrowth phase onto agar plates containing oritavancin at concentrations near the original MIC.

    • Isolate colonies that grow on these plates.

    • Perform MIC testing on these isolates to confirm a shift in susceptibility compared to the parent strain.

    • Consider whole-genome sequencing of the parent and resistant isolates to identify potential mutations.

Issue 4: No Emergence of Resistance in Serial Passage Experiments

  • Question: I have been serially passaging S. aureus with sub-inhibitory concentrations of oritavancin but have not observed any increase in MIC. What can I change?

  • Answer: The emergence of resistance can be a stochastic event. Consider the following modifications to your protocol:

    • Increase Population Size: A larger starting inoculum increases the probability of selecting for pre-existing resistant mutants.

    • Vary the Selective Pressure: Experiment with different sub-inhibitory concentrations (e.g., 0.25x, 0.5x MIC).

    • Extend the Duration: Resistance development may require a prolonged period of exposure. Continue the passages for an extended number of days.

    • Use a More Dynamic Model: Consider using an in vitro pharmacodynamic model that simulates the pharmacokinetics of oritavancin in humans, as this has been shown to select for reduced susceptibility.[15][16]

Data Presentation

Table 1: In Vitro Activity of Oritavancin Against Staphylococcus aureus Phenotypes

S. aureus PhenotypeMIC Range (mg/L)MIC90 (mg/L)MBC Range (mg/L)MBC90 (mg/L)Reference(s)
MRSA0.03 - 0.250.12--[21]
VISA0.5 - 420.5 - 84[7]
hVISA0.12 - 210.25 - 21[10]
VRSA0.12 - 10.50.25 - 11[7]

Table 2: In Vitro Activity of Oritavancin Against Enterococcus Species

OrganismVancomycin ResistanceMIC50 (mg/L)MIC90 (mg/L)Reference(s)
E. faecalisSusceptible0.0150.03[12]
E. faecalisVanA0.250.5[12]
E. faecalisVanB0.0150.015[12]
E. faeciumSusceptible≤0.008≤0.008[12]
E. faeciumVanA0.030.06[12]
E. faeciumVanB≤0.008≤0.008[12]

Experimental Protocols

1. Broth Microdilution for Oritavancin MIC Determination

This protocol is based on CLSI guidelines with modifications specific to oritavancin.

  • Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with Polysorbate-80 to a final concentration of 0.002%.

  • Prepare Oritavancin Stock: Prepare a stock solution of oritavancin and perform serial two-fold dilutions in the supplemented CAMHB in a 96-well microtiter plate.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies from an overnight agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the oritavancin dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read MIC: The MIC is the lowest concentration of oritavancin that completely inhibits visible growth.

2. In Vitro Time-Kill Analysis

  • Prepare Cultures: Grow bacteria to the logarithmic phase in supplemented CAMHB.

  • Prepare Test Tubes: Prepare tubes with supplemented CAMHB containing oritavancin at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.

  • Inoculate: Inoculate the tubes with the log-phase culture to a starting density of approximately 5 x 105 CFU/mL.

  • Incubate and Sample: Incubate the tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Enumerate: Perform serial dilutions of the aliquots in saline and plate onto appropriate agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/mL).

  • Analyze Data: Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Oritavancin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis cluster_Membrane Bacterial Cell Membrane Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (Polymerization) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (Cross-linking) Membrane_Integrity Membrane Integrity Depolarization Depolarization & Permeabilization Membrane_Integrity->Depolarization Oritavancin Oritavancin Oritavancin->Lipid_II Binds to D-Ala-D-Ala Oritavancin->Nascent_PG Binds to Peptide Bridge Oritavancin->Membrane_Integrity Anchors & Disrupts

Caption: Oritavancin's triple mechanism of action.

Resistance_Workflow Start Start: Select Bacterial Strain MIC_Initial Determine Baseline MIC Start->MIC_Initial Exposure Expose to Oritavancin (Serial Passage or PK/PD Model) MIC_Initial->Exposure Monitoring Monitor for Growth/ Reduced Susceptibility Exposure->Monitoring Regrowth Regrowth Observed? Monitoring->Regrowth Isolate Isolate Colonies from Regrowth Regrowth->Isolate Yes NoRegrowth Continue Exposure/ No Resistance Detected Regrowth->NoRegrowth No MIC_Confirm Confirm MIC Increase Isolate->MIC_Confirm MIC_Shift Significant MIC Shift? MIC_Confirm->MIC_Shift MIC_Shift->Isolate No (Re-select another colony) WGS Whole Genome Sequencing (Parent vs. Resistant Isolate) MIC_Shift->WGS Yes Analysis Identify Mutations (e.g., purR, walK) WGS->Analysis End End: Characterize Resistance Analysis->End NoRegrowth->Exposure

Caption: Workflow for in vitro resistance selection.

Troubleshooting_Logic Start Issue: Inconsistent MICs Check_P80 Is 0.002% Polysorbate-80 in media? Start->Check_P80 Add_P80 Action: Add P-80 to CAMHB. Prevents plastic binding. Check_P80->Add_P80 No Check_Inoculum Is inoculum standardized (0.5 McFarland)? Check_P80->Check_Inoculum Yes Add_P80->Check_Inoculum Standardize_Inoculum Action: Strictly follow standardized inoculum prep. Check_Inoculum->Standardize_Inoculum No Check_Reading Is MIC reading consistent and unambiguous? Check_Inoculum->Check_Reading Yes Standardize_Inoculum->Check_Reading Review_Reading Action: Review endpoint reading criteria. Use controls. Check_Reading->Review_Reading No Resolved Issue Resolved Check_Reading->Resolved Yes Review_Reading->Resolved

Caption: Troubleshooting logic for inconsistent MICs.

References

Oritavancin & Polysorbate 80 In Vitro Activity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of polysorbate 80 on the in vitro activity of oritavancin diphosphate. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my oritavancin Minimum Inhibitory Concentration (MIC) values higher than expected or inconsistent?

A1: A common reason for unexpectedly high or variable oritavancin MIC values is the absence of polysorbate 80 in the testing medium. Oritavancin is a lipoglycopeptide that can bind to the plastic surfaces of standard laboratory consumables, such as microtiter plates. This binding reduces the effective concentration of the drug in the medium, leading to an overestimation of the MIC. The inclusion of 0.002% polysorbate 80 is crucial to prevent this adsorptive loss and ensure accurate susceptibility testing.[1][2][3][4][5]

Q2: What is the recommended concentration of polysorbate 80 to use in my in vitro assays?

A2: The recommended and standardized concentration of polysorbate 80 for oritavancin susceptibility testing is 0.002%.[1][2][3][5][6] Studies have shown that this concentration is optimal for preventing the binding of oritavancin to plastic surfaces.[1] While higher concentrations do not provide additional benefit, concentrations below 0.001% may result in progressively elevated MIC values.[1]

Q3: Does polysorbate 80 have any intrinsic antimicrobial activity that could affect my results?

A3: At the recommended concentration of 0.002%, polysorbate 80 does not exhibit intrinsic antimicrobial activity and its effect is primarily to prevent the loss of oritavancin.[1] Its inclusion ensures that the observed antimicrobial activity is solely attributable to oritavancin.

Q4: Is polysorbate 80 necessary when testing oritavancin against all types of bacteria?

A4: The necessity of polysorbate 80 can depend on the bacterial species and the testing medium. For staphylococci and enterococci, the addition of 0.002% polysorbate 80 is critical and can lead to a 16- to 32-fold reduction in the MIC90.[1][2][3][5] However, for streptococcal isolates, which are often tested in media supplemented with lysed horse blood, the addition of polysorbate 80 may not be necessary as the blood components can also prevent the adsorptive loss of oritavancin.[1][2][3][5]

Q5: How does polysorbate 80 impact the in vitro activity of other antibiotics?

A5: The impact of polysorbate 80 on other antibiotics can vary. For the lipoglycopeptide dalbavancin, the inclusion of 0.002% polysorbate 80 is also recommended in approved guidelines for broth microdilution MIC assays.[1][2][3][4][5] However, the MICs of other antibiotics like vancomycin, teicoplanin, and ciprofloxacin are generally not affected by the presence of polysorbate 80.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High or Inconsistent Oritavancin MICs Adsorption of oritavancin to plastic surfaces.Ensure the inclusion of 0.002% polysorbate 80 in all testing media and diluents from the start of the experiment.[1]
Unexpectedly Low Oritavancin MICs Contamination of reagents or media.Use fresh, sterile reagents and media. Verify the correct preparation of the polysorbate 80 stock solution and its final concentration in the assay.
No Difference in MICs with and without Polysorbate 80 for Streptococci Presence of lysed horse blood in the medium.This is an expected outcome. Lysed horse blood has a similar effect to polysorbate 80 in preventing oritavancin loss.[1][2][3]
Variability Between Different Batches of Polysorbate 80 Differences in the quality or composition of polysorbate 80.Use a high-quality, research-grade polysorbate 80. Consider testing a new batch against a reference strain to ensure consistency.

Quantitative Data Summary

The following tables summarize the quantitative impact of polysorbate 80 on oritavancin MICs.

Table 1: Effect of 0.002% Polysorbate 80 on Oritavancin MICs for ATCC Reference Strains

OrganismOritavancin MIC (µg/mL) without Polysorbate 80Oritavancin MIC (µg/mL) with 0.002% Polysorbate 80Fold Decrease in MIC
S. aureus ATCC 292130.50.01532
E. faecalis ATCC 292120.250.01516

Data compiled from publicly available research.[1]

Table 2: Effect of 0.002% Polysorbate 80 on Oritavancin MIC90s for Clinical Isolates

OrganismOritavancin MIC90 (µg/mL) without Polysorbate 80Oritavancin MIC90 (µg/mL) with 0.002% Polysorbate 80Fold Decrease in MIC90
S. aureus20.0632
Coagulase-negative staphylococci10.0616
E. faecalis10.0616
Streptococcus spp.0.060.06No Change

Data compiled from publicly available research.[1]

Experimental Protocols

Broth Microdilution MIC Assay for Oritavancin

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and peer-reviewed research.[1]

  • Preparation of Oritavancin Stock Solution:

    • Dissolve this compound powder in a solvent containing 0.002% polysorbate 80 to create a high-concentration stock solution.

  • Preparation of Media:

    • Use cation-adjusted Mueller-Hinton broth (CAMHB).

    • Supplement the CAMHB with 0.002% polysorbate 80 to achieve a final concentration of 0.002% in all wells of the microtiter plate.

    • For testing fastidious organisms like streptococci, supplement the CAMHB with 2-5% lysed horse blood.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the oritavancin stock solution in the polysorbate 80-supplemented CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum according to standard CLSI procedures to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of oritavancin that completely inhibits visible growth of the organism.

Visualizations

Oritavancin_MIC_Workflow cluster_without_p80 Without Polysorbate 80 cluster_with_p80 With 0.002% Polysorbate 80 A Oritavancin in Solution B Binding to Plastic (Microtiter Plate) A->B Adsorption C Reduced Effective Concentration B->C D Inaccurate (High) MIC Value C->D E Oritavancin + P80 in Solution F Prevention of Binding E->F Inhibition of Adsorption G Maintained Effective Concentration F->G H Accurate (Lower) MIC Value G->H

Caption: Workflow showing the effect of polysorbate 80 on oritavancin availability in vitro.

logical_relationship oritavancin Oritavancin (Lipoglycopeptide) binding Adsorptive Loss oritavancin->binding plastic Plastic Surfaces (e.g., Microtiter Plates) plastic->binding high_mic Inaccurate High MIC binding->high_mic Leads to p80 Polysorbate 80 (0.002%) p80->binding Prevents accurate_mic Accurate MIC p80->accurate_mic Enables

Caption: Logical relationship between oritavancin, plastic surfaces, and polysorbate 80.

References

Unexpected side effects of oritavancin diphosphate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed in animal models during non-clinical studies of oritavancin diphosphate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary unexpected side effects of this compound observed in animal models?

A1: The most significant unexpected findings in repeat-dose toxicology studies in both rats and dogs were histiocytosis in multiple organs and a reduction in red blood cell (RBC) count.[1][2]

Q2: In which organs has histiocytosis been observed?

A2: Histiocytosis, characterized by the accumulation of macrophages containing eosinophilic or acidophilic granular material, has been reported in the kidney, liver, lymph nodes, spleen, thymus, bone marrow, and at the injection site.[1][2]

Q3: Is the observed histiocytosis reversible?

A3: The histiocytosis was observed to be persistent and did not fully resolve even after a 1-2 month recovery period in the conducted studies.[1] This persistence correlates with the long half-life and tissue retention of oritavancin.[1]

Q4: What is the suspected mechanism behind oritavancin-induced histiocytosis?

A4: While the exact signaling pathway has not been definitively elucidated in the available literature, the chemical structure of oritavancin as a cationic amphiphilic drug suggests a mechanism involving drug-induced phospholipidosis.[3][4] Cationic amphiphilic drugs can accumulate in lysosomes, leading to the inhibition of phospholipases and subsequent intracellular accumulation of phospholipids and lamellar bodies, which manifests as histiocytosis.[4][5][6] Oritavancin has been shown to accumulate to high levels in the lysosomes of macrophages.[2][7]

Q5: What hematological side effects have been noted in animal studies?

A5: A significant, dose-dependent reduction in the number of red blood cells (RBCs) and associated parameters has been a consistent finding in both rat and dog toxicology studies.[1][2]

Q6: Were there any other notable toxicities observed in animal models?

A6: In dogs, infusion-related reactions, including histamine release (presenting as facial reddening and welts), emesis, and changes in stool, were observed.[1] In rats, mortality was more common, partly attributed to injection site issues.[1] Additionally, dose-dependent decreases in liver microsomal cytochrome P450 content were noted in female dogs.[8]

Troubleshooting Guides

Issue: Observation of Foamy Macrophages or Granular Histiocytes in Tissues

Possible Cause: This is a known, albeit unexpected, side effect of oritavancin administration in animal models, likely due to drug-induced phospholipidosis.

Troubleshooting Steps:

  • Histopathological Confirmation:

    • Ensure standard hematoxylin and eosin (H&E) staining is performed on tissue sections.

    • Consider specialized stains to further characterize the intracellular material. While not specified for oritavancin in the available literature, stains for phospholipids (e.g., Oil Red O on frozen sections) or specific lysosomal markers could be informative.

    • Electron microscopy can be used to confirm the presence of lamellar bodies within lysosomes, a hallmark of phospholipidosis.

  • Dose-Response Evaluation:

    • If not already part of the study design, include multiple dose groups to assess the dose-dependency of the histiocytosis.

    • Include a vehicle control group to ensure the findings are drug-related.

  • Recovery Groups:

    • Incorporate recovery groups in your study design to assess the persistence of these findings, as literature suggests they are not readily reversible.[1]

Issue: Unexplained Decrease in Red Blood Cell Counts

Possible Cause: Oritavancin has been shown to cause a reduction in RBCs in animal models.

Troubleshooting Steps:

  • Comprehensive Hematology Panel:

    • Ensure a complete blood count (CBC) with a differential is performed at multiple time points during the study.

    • Key parameters to monitor include RBC count, hemoglobin, hematocrit, and RBC indices (MCV, MCH, MCHC).

    • Evaluate reticulocyte counts to assess the bone marrow's response to the anemia.

  • Bone Marrow Examination:

    • If a significant and persistent decrease in RBCs is observed, consider a histopathological examination of the bone marrow to investigate potential effects on erythropoiesis.

  • Rule out Hemolysis:

    • Measure plasma hemoglobin and bilirubin levels to assess for drug-induced hemolysis, although this has not been reported as the primary mechanism.

Data Presentation

Table 1: Summary of Key Toxicological Findings in Rat and Dog Repeat-Dose Studies

FindingSpeciesOrgans/Tissues AffectedDose InformationPersistence
Histiocytosis Rat, DogKidney, Liver, Lymph Nodes, Spleen, Thymus, Bone Marrow, Injection SiteObserved in studies up to 13 weeks in duration.[1][2]Did not resolve after a 1-2 month recovery period.[1]
Reduced Red Blood Cell (RBC) Count Rat, DogHematopoietic SystemDose-dependent decreases observed in repeat-dose studies.[1][2]Information on reversibility is limited in the available literature.
Infusion-Related Reactions DogSkin, Gastrointestinal SystemObserved in repeat-dose studies.[1]Tolerance noted after the first week or two in some studies.[1]
Decreased Cytochrome P450 Dog (Female)LiverDose-dependent decrease in microsomal cytochrome P450 content.[8]Partially reversible.[1]

Experimental Protocols

Representative Protocol: Repeat-Dose Intravenous Toxicity Study

This is a generalized protocol based on standard practices for GLP toxicology studies and information inferred from regulatory documents.

1. Animal Model:

  • Species: Sprague-Dawley rats or Beagle dogs.

  • Sex: Equal numbers of males and females.

  • Age: Young adults at the start of the study.

2. Dosing:

  • Route of Administration: Intravenous infusion.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses should be selected based on acute toxicity studies to establish a range that includes a no-observed-adverse-effect level (NOAEL) and a toxic dose.

  • Frequency and Duration: Daily for a specified period (e.g., 2 weeks, 4 weeks, or 13 weeks).

  • Infusion Rate: A slow infusion rate (e.g., over 30-60 minutes) is recommended to minimize infusion-related reactions.

3. In-Life Observations:

  • Mortality and Morbidity: Checked twice daily.

  • Clinical Signs: Detailed clinical observations recorded daily, including changes in skin, fur, eyes, respiration, and behavior. Note any signs of infusion reactions in dogs.

  • Body Weight and Food Consumption: Recorded weekly.

4. Clinical Pathology:

  • Hematology: Blood samples collected at baseline, mid-study, and termination. Parameters should include a full CBC with differential.

  • Clinical Chemistry: Serum samples analyzed for liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other relevant markers.

5. Necropsy and Histopathology:

  • Gross Necropsy: All animals subjected to a full gross necropsy. Organ weights (liver, kidneys, spleen, etc.) recorded.

  • Tissue Collection: A comprehensive list of tissues, including all those where histiocytosis was reported, should be collected and preserved in 10% neutral buffered formalin.

  • Histopathology:

    • Tissues embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine all tissues from the control and high-dose groups. Any target organs with observed pathologies should be examined in the lower dose groups to establish a NOAEL.

    • Microscopic findings, such as the presence, distribution, and severity of histiocytosis, should be semi-quantitatively scored.

Mandatory Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing and Observation Phase cluster_sampling Sample Collection cluster_termination Termination and Post-Mortem acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization dosing Daily IV Infusion (e.g., 13 weeks) randomization->dosing observations In-Life Observations (Clinical Signs, Body Weight) dosing->observations blood_sampling Blood Sampling (Hematology, Clinical Chemistry) dosing->blood_sampling necropsy Gross Necropsy & Organ Weights observations->necropsy blood_sampling->necropsy histopathology Tissue Collection & Histopathology necropsy->histopathology

Caption: Experimental workflow for a repeat-dose toxicity study.

histiocytosis_pathway oritavancin Oritavancin (Cationic Amphiphilic Drug) macrophage Macrophage oritavancin->macrophage Enters Cell phospholipase Phospholipase (Enzyme) oritavancin->phospholipase Inhibits lysosome Lysosome macrophage->lysosome Trapped in lysosome->phospholipase Contains accumulation Accumulation of Drug-Phospholipid Complexes lysosome->accumulation Leads to phospholipids Phospholipids phospholipids->lysosome Normal turnover phospholipase->phospholipids Normally degrades histiocytosis Histiocytosis (Foamy Macrophages) accumulation->histiocytosis Results in

Caption: Hypothesized mechanism of oritavancin-induced histiocytosis.

References

Technical Support Center: Oritavancin and Coagulation Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding false positives in coagulation tests when using the lipoglycopeptide antibiotic, oritavancin. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does oritavancin interfere with certain coagulation tests?

A1: Oritavancin is a lipoglycopeptide antibiotic that can artificially prolong phospholipid-dependent coagulation tests.[1][2][3] The interference occurs because oritavancin binds to the phospholipid reagents used in these assays, preventing the activation of the coagulation cascade in the test tube.[4] This interaction leads to falsely elevated clotting times. It is important to note that oritavancin does not have an anticoagulant effect in vivo.[2][5]

Q2: Which coagulation tests are affected by oritavancin?

A2: Phospholipid-dependent coagulation tests are affected by oritavancin. These include:

  • Activated Partial Thromboplastin Time (aPTT)[1][2][3]

  • Prothrombin Time (PT) / International Normalized Ratio (INR)[1][2][3]

  • Activated Clotting Time (ACT)[1][2][3]

  • Dilute Russell Viper Venom Test (DRVVT)[1][2]

  • Silica Clot Time (SCT)[1][3]

Q3: Are there any coagulation tests that are NOT affected by oritavancin?

A3: Yes, phospholipid-independent coagulation tests are not affected by oritavancin and can be used as alternatives for monitoring hemostasis in patients treated with this antibiotic. These include:

  • Chromogenic anti-factor Xa (anti-FXa) assay[1][2][6]

  • Thrombin Time (TT)[1][2][6]

  • Assays for heparin-induced thrombocytopenia (e.g., anti-heparin-PF4)[1]

Q4: How long does the interference with coagulation tests last after a dose of oritavancin?

A4: The interference is transient and concentration-dependent.[1][2] After a single 1200 mg intravenous dose of oritavancin, the maximum time to resolution of interference for affected tests has been determined in clinical studies. For example, the aPTT can be falsely prolonged for up to 120 hours (5 days).[2][3][5]

Troubleshooting Guide

Problem: Unexpectedly prolonged clotting times (aPTT, PT/INR, ACT) in a sample from a subject administered oritavancin.

Solution:

  • Confirm the coagulation test methodology: Determine if the assay is phospholipid-dependent. If so, the prolonged clotting time is likely a false positive due to oritavancin interference.

  • Consult the Time-to-Resolution Data: Refer to the table below to understand the expected duration of interference for the specific test.

  • Utilize an unaffected alternative test: If coagulation monitoring is necessary within the interference window, use a phospholipid-independent assay such as a chromogenic anti-factor Xa assay.[7]

  • Timing of Sample Collection: If a phospholipid-dependent test must be used, schedule the blood draw after the maximum time to resolution has passed since the last oritavancin dose.

Data Presentation

Table 1: Maximum Time to Resolution of Oritavancin Interference on Coagulation Tests

Coagulation TestMaximum Time to Resolution (hours)
Activated Partial Thromboplastin Time (aPTT)120[2][3][5]
Prothrombin Time (PT) / INR12[2][3][5]
Activated Clotting Time (ACT)24[2][3][5]
Dilute Russell Viper Venom Test (DRVVT)72[2][3][5]
Silica Clot Time (SCT)18[2][3][5]

Data is based on studies following a single 1200 mg intravenous dose of oritavancin in healthy volunteers.[1][2]

Experimental Protocols

In Vitro Interference Assessment

  • Objective: To determine the concentration-dependent effect of oritavancin on various coagulation assays.

  • Methodology:

    • Pooled normal human plasma was spiked with varying concentrations of oritavancin (e.g., 2 to 47 µg/mL).[1]

    • Control samples were prepared with the same plasma without oritavancin.

    • A panel of phospholipid-dependent (aPTT, PT, DRVVT, ACT, SCT) and phospholipid-independent (chromogenic anti-FXa, TT) coagulation tests were performed on all samples.[1]

    • Clotting times were recorded and compared between the oritavancin-spiked samples and the control samples to assess the degree of interference at each concentration.

Clinical Study Protocol for Time-to-Resolution

  • Objective: To determine the duration of interference of oritavancin on coagulation tests in human subjects.

  • Methodology:

    • A cohort of healthy volunteers received a single 1200 mg intravenous infusion of oritavancin over 3 hours.[1][3]

    • Plasma samples were collected at predefined time points before and after the infusion.

    • A battery of coagulation tests was performed on each plasma sample.

    • The time-to-resolution for each affected test was defined as the time from the start of the oritavancin infusion until the test result returned to within the normal reference range.[1]

Visualizations

Oritavancin_Coagulation_Testing_Workflow cluster_0 Patient on Oritavancin Requiring Coagulation Monitoring cluster_1 Decision Point cluster_2 Affected Tests (Potential for False Positives) cluster_3 Unaffected Tests (Recommended Alternatives) start Initiate Coagulation Testing decision Is the test phospholipid-dependent? start->decision affected_tests aPTT, PT/INR, ACT, DRVVT, SCT decision->affected_tests Yes unaffected_tests Chromogenic Anti-FXa, Thrombin Time (TT) decision->unaffected_tests No time_check Has the max time to resolution passed? (e.g., >120h for aPTT) affected_tests->time_check proceed Proceed with caution Interpret results in context time_check->proceed Yes alternative Use alternative test time_check->alternative No end Obtain Accurate Result proceed->end alternative->unaffected_tests unaffected_tests->end

Caption: Workflow for selecting appropriate coagulation tests for patients on oritavancin.

Oritavancin_Interference_Mechanism cluster_normal Normal Coagulation Assay cluster_interference Oritavancin Interference oritavancin Oritavancin (Lipoglycopeptide) phospholipid Phospholipid Reagents (in aPTT, PT kits) oritavancin->phospholipid Binds to activation_complex Prothrombinase Complex (on phospholipid surface) phospholipid->activation_complex prolonged_time Artificially Prolonged Clotting Time (False Positive) phospholipid->prolonged_time Prevents factor assembly coag_factors Coagulation Factors coag_factors->activation_complex assemble on clot_formation Fibrin Clot Formation activation_complex->clot_formation catalyzes

Caption: Mechanism of oritavancin interference with phospholipid-dependent coagulation assays.

References

Oritavancin Diphosphate Stability in Laboratory Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of oritavancin diphosphate in various laboratory media. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: Lyophilized this compound should be reconstituted with Sterile Water for Injection (WFI).[1] For the Orbactiv® formulation, 40 mL of WFI is added to a 400 mg vial to yield a 10 mg/mL solution. For the Kimyrsa® formulation, 40 mL of WFI is added to a 1200 mg vial to yield a 30 mg/mL solution.

Q2: Which diluents are compatible with this compound for experimental use?

A2: The compatibility of this compound with diluents depends on the formulation.

  • Orbactiv®: This formulation is only compatible with 5% Dextrose in Water (D5W) .[1][2] Dilution with normal saline will cause precipitation.[1][2]

  • Kimyrsa®: This formulation is compatible with both 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline) .

Q3: Can I use reconstituted oritavancin solution directly for my experiments?

A3: It is recommended to further dilute the reconstituted solution to the desired final concentration for your experiment. The stability of the reconstituted solution is limited, and dilution into a larger volume of a compatible diluent can improve stability for the duration of your experiment.

Q4: I am observing precipitation after diluting oritavancin. What could be the cause?

A4: Precipitation can occur due to several reasons:

  • Incorrect Diluent: If you are using the Orbactiv® formulation, dilution with saline-containing solutions will cause precipitation. Ensure you are using only D5W.[1][2]

  • pH Incompatibility: Oritavancin's aqueous solubility is best at an acidic pH and is poor in neutral or alkaline conditions.[3] If your medium has a basic or neutral pH, it may cause the drug to precipitate.

  • Incompatible Drugs: Co-administration or mixing with drugs formulated at a basic or neutral pH can lead to incompatibility and precipitation.[3]

Q5: What are the visual signs of oritavancin degradation?

A5: Reconstituted and diluted solutions of oritavancin should be clear and colorless to pale yellow.[2] Any presence of particulate matter, cloudiness, or significant color change may indicate degradation or precipitation and the solution should not be used.

Q6: I am performing Minimum Inhibitory Concentration (MIC) testing. Are there any special considerations for the growth medium?

A6: Yes. When performing broth microdilution MIC assays in plastic plates, the inclusion of 0.002% polysorbate 80 in the medium is crucial.[1][4] Oritavancin can bind to plastic surfaces, leading to a significant underestimation of its potency. Polysorbate 80 prevents this binding, ensuring accurate MIC results.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate formation upon dilution of Orbactiv® Use of saline-containing diluents.Discard the solution and prepare a fresh one using only 5% Dextrose in Water (D5W).
Inaccurate or unexpectedly high MIC values Oritavancin binding to plastic labware (e.g., microtiter plates).Add 0.002% polysorbate 80 to the broth medium used for the assay.[1][4]
Cloudy or discolored solution after reconstitution Incomplete dissolution or potential degradation.Ensure the powder is completely dissolved by gently swirling the vial. Do not shake vigorously to avoid foaming.[1] If discoloration or particulates persist, do not use the solution.
Incompatibility with other reagents in an experiment pH of the other reagents is neutral or basic.Oritavancin is more soluble in acidic conditions.[3] If possible, adjust the pH of the experimental medium to be slightly acidic. If not possible, consider alternative experimental designs where oritavancin is not directly mixed with incompatible reagents.

Data Presentation: Stability of this compound Solutions

The following tables summarize the stability of reconstituted and diluted oritavancin solutions based on the available product information.

Table 1: Stability of Reconstituted this compound Solution

FormulationReconstitution SolventConcentrationStorage TemperatureStorage Duration
Orbactiv®Sterile Water for Injection10 mg/mLRoom Temperature (20-25°C)Should be diluted immediately
Kimyrsa®Sterile Water for Injection30 mg/mLRoom Temperature (20-25°C)Should be diluted immediately

Table 2: Stability of Diluted this compound Solutions for Infusion

FormulationDiluentFinal ConcentrationStorage TemperatureStorage Duration
Orbactiv®5% Dextrose in Water (D5W)1.2 mg/mLRoom Temperature (20-25°C)Up to 6 hours[1]
Refrigerated (2-8°C)Up to 12 hours[1]
Kimyrsa®5% Dextrose in Water (D5W) or 0.9% NaCl4.8 mg/mLRoom Temperature (20-25°C)Up to 4 hours
Refrigerated (2-8°C)Up to 12 hours

Note: The total time from reconstitution to the completion of the experiment should not exceed the specified storage duration.

Experimental Protocols

Protocol 1: Reconstitution and Dilution of this compound (Orbactiv® Formulation) for in vitro Experiments
  • Reconstitution:

    • Using a sterile syringe, add 40 mL of Sterile Water for Injection (WFI) to a 400 mg vial of Orbactiv®.[1]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[1]

    • Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless to pale yellow.[2]

    • The final concentration of the reconstituted solution is 10 mg/mL.

  • Dilution:

    • This formulation is only compatible with 5% Dextrose in Water (D5W) .

    • Calculate the required volume of the 10 mg/mL reconstituted solution to achieve the desired final concentration in your experimental medium (e.g., Mueller-Hinton Broth with 0.002% polysorbate 80).

    • Aseptically transfer the calculated volume of the reconstituted oritavancin solution to the D5W or your final experimental medium.

    • Mix gently but thoroughly.

Protocol 2: Stability-Indicating HPLC Method for Oritavancin

This protocol is based on a validated method for the quantification of oritavancin and can be adapted for stability studies.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Waters X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile in a ratio of 35:65 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Procedure:

    • Prepare oritavancin solutions in the desired laboratory medium at a known concentration.

    • Store the solutions under the desired stability conditions (e.g., different temperatures, time points).

    • At each time point, withdraw an aliquot of the solution.

    • If necessary, dilute the aliquot with the mobile phase to a concentration within the linear range of the assay (e.g., 50-300 µg/mL).

    • Inject the sample into the HPLC system.

    • Quantify the peak area of oritavancin and compare it to the initial time point (T=0) to determine the percentage of recovery.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_reconstitution Reconstitution cluster_dilution Dilution for Experiment cluster_analysis Stability Analysis oritavancin_powder This compound (Lyophilized Powder) reconstituted_solution Reconstituted Solution (10 mg/mL or 30 mg/mL) oritavancin_powder->reconstituted_solution Add WFI & Gently Swirl wfi Sterile Water for Injection (WFI) final_solution Final Experimental Solution reconstituted_solution->final_solution Add to Diluent compatible_diluent Compatible Diluent (e.g., D5W, Saline, Broth) incubation Incubate at Specific Time & Temperature final_solution->incubation hplc_analysis HPLC Analysis incubation->hplc_analysis data_interpretation Data Interpretation (% Recovery) hplc_analysis->data_interpretation

Caption: Experimental workflow for preparing and analyzing oritavancin stability.

troubleshooting_precipitation start Precipitation Observed? formulation Which formulation? (Orbactiv® or Kimyrsa®) start->formulation orbactiv_path Orbactiv® formulation->orbactiv_path kimyrsa_path Kimyrsa® formulation->kimyrsa_path diluent What diluent was used? saline_used Saline Used? diluent->saline_used ph_check Check pH of medium ph_issue Is pH neutral or basic? ph_check->ph_issue orbactiv_path->diluent kimyrsa_path->ph_check saline_used->ph_check No use_d5w Root Cause: Incompatible Diluent Solution: Use D5W only saline_used->use_d5w Yes adjust_ph Root Cause: pH Incompatibility Solution: Use acidic medium if possible ph_issue->adjust_ph Yes other_issue Consider other incompatibilities (e.g., other drugs) ph_issue->other_issue No

Caption: Troubleshooting guide for oritavancin precipitation issues.

References

Validation & Comparative

Oritavancin Diphosphate Demonstrates Superior In Vitro Efficacy Over Vancomycin Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in vitro studies reveals that oritavancin diphosphate exhibits significantly greater potency against vancomycin-resistant Enterococci (VRE) compared to vancomycin. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Oritavancin, a semisynthetic lipoglycopeptide, consistently demonstrates potent activity against strains of Enterococcus faecalis and Enterococcus faecium that are resistant to vancomycin, including those harboring the vanA and vanB resistance genes.[1][2][3] Its multifaceted mechanism of action, which includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane integrity, contributes to its effectiveness against these challenging pathogens.[4][5][6] In contrast, vancomycin's primary mechanism of inhibiting cell wall synthesis is rendered ineffective in VRE due to alterations in the peptidoglycan precursors.[7][8]

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, highlighting the superior in vitro activity of oritavancin against VRE. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Oritavancin MIC Distribution against Vancomycin-Resistant Enterococcus faecalis

VRE PhenotypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Oritavancin MIC Range (µg/mL)
vanA-harboringNot Specified0.250.5Not Specified
vanB-carryingNot Specified0.0150.015Not Specified

Data sourced from a study on enterococcal clinical isolates from U.S. and European hospitals.[1]

Table 2: Oritavancin MIC Distribution against Vancomycin-Resistant Enterococcus faecium

VRE PhenotypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Oritavancin MIC Range (µg/mL)
VanA-producingNot Specified0.030.06Not Specified
vanB-carryingNot Specified≤0.008≤0.008Not Specified
VanA-type9390.030.12Not Specified

Data compiled from multiple studies on enterococcal clinical isolates.[1][9]

Table 3: Vancomycin MIC against Vancomycin-Resistant Enterococci (VRE)

OrganismResistance Definition (MIC in µg/mL)
Enterococcus spp.Resistant: ≥32[10][11]
Enterococcus spp.Intermediate: 8–16[11]

According to the Clinical and Laboratory Standards Institute (CLSI), VRE are defined by specific MIC values.[12] It is important to note that isolates with vancomycin MICs of ≥8 μg/ml are generally considered resistant for clinical purposes.[1]

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard method was employed to determine the MIC of oritavancin and vancomycin against VRE isolates.

G cluster_prep Isolate Preparation cluster_dilution Antimicrobial Dilution cluster_testing Susceptibility Testing Isolate VRE Isolate Culture Inoculate in appropriate broth medium Isolate->Culture Incubate1 Incubate to achieve logarithmic growth phase Culture->Incubate1 Standardize Adjust inoculum to 0.5 McFarland standard Incubate1->Standardize InoculatePlate Inoculate microtiter plate wells containing antimicrobial dilutions Standardize->InoculatePlate Stock Prepare stock solutions of Oritavancin and Vancomycin SerialDilute Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth Stock->SerialDilute Polysorbate Add Polysorbate-80 (0.002%) to Oritavancin dilutions SerialDilute->Polysorbate For Oritavancin Polysorbate->InoculatePlate Incubate2 Incubate at 35°C for 16-20 hours InoculatePlate->Incubate2 ReadMIC Determine MIC by visual inspection for the lowest concentration with no visible growth Incubate2->ReadMIC

Experimental Workflow for MIC Determination.

A crucial modification for oritavancin susceptibility testing is the supplementation of the broth medium with 0.002% polysorbate-80, as this is required for accurate MIC determination.[1][2] Quality control was routinely performed using reference strains such as E. faecalis ATCC 29212 and Staphylococcus aureus ATCC 29213 to ensure the accuracy and reproducibility of the results.[1]

Mechanisms of Action and Resistance

The differential efficacy of oritavancin and vancomycin against VRE can be attributed to their distinct mechanisms of action and the specific resistance mechanisms employed by the bacteria.

Vancomycin: Mechanism and VRE Resistance

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking transglycosylation and transpeptidation.[7][11] VRE, particularly those with VanA and VanB phenotypes, develop resistance by altering this target.[13][14] They produce precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of vancomycin.[14][15]

G cluster_vancomycin Vancomycin Action cluster_vre VRE Resistance Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Terminus Vancomycin->DAlaDAla Binds to ReducedBinding Reduced Vancomycin Binding Affinity Vancomycin->ReducedBinding Ineffective against CellWall Peptidoglycan Synthesis VanA vanA/vanB genes DAlaDLac D-Ala-D-Lac Terminus VanA->DAlaDLac Synthesizes DAlaDLac->ReducedBinding

Vancomycin Mechanism and VRE Resistance Pathway.
Oritavancin: A Multi-pronged Attack

Oritavancin overcomes vancomycin resistance through multiple mechanisms.[4][5] While it can also bind to the D-Ala-D-Ala terminus, its hydrophobic side chain allows it to anchor to the bacterial cell membrane, which enhances its activity and allows it to interact with other targets.[4][16] This lipoglycopeptide can also bind to the pentaglycyl bridging segment of peptidoglycan precursors, a site unaltered in VRE.[5] Furthermore, oritavancin disrupts the bacterial membrane potential and increases membrane permeability, leading to rapid, concentration-dependent cell death.[4][15]

G cluster_mechanisms Oritavancin's Mechanisms of Action Oritavancin Oritavancin Transglycosylation Inhibition of Transglycosylation Oritavancin->Transglycosylation Binds to D-Ala-D-Ala Transpeptidation Inhibition of Transpeptidation Oritavancin->Transpeptidation Binds to pentaglycyl bridge MembraneDisruption Cell Membrane Disruption Oritavancin->MembraneDisruption Anchors and depolarizes BacterialCellDeath Bacterial Cell Death Transglycosylation->BacterialCellDeath Transpeptidation->BacterialCellDeath MembraneDisruption->BacterialCellDeath

Oritavancin's Multi-Modal Mechanism of Action.

References

Oritavancin vs. Dalbavancin: A Comparative Analysis of Efficacy Against MRSA Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative effectiveness of two leading lipoglycopeptides against the persistent threat of Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms, supported by experimental data and methodological insights for the research community.

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health challenge. MRSA's ability to form biofilms—structured communities of bacteria embedded in a self-produced matrix—on various surfaces, including medical implants, contributes to persistent and difficult-to-treat infections. In the landscape of advanced antimicrobial agents, the lipoglycopeptides oritavancin and dalbavancin have emerged as potent options. This guide provides a comparative analysis of their performance against MRSA biofilms, drawing on published experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Both oritavancin and dalbavancin exhibit potent activity against MRSA biofilms, a critical attribute given the high tolerance of biofilm-embedded bacteria to conventional antibiotics. However, their efficacy is underpinned by distinct mechanisms of action, which may influence their performance under different physiological conditions. Oritavancin demonstrates rapid, concentration-dependent bactericidal activity, attributed to its multiple mechanisms of action that include disruption of the bacterial cell membrane. This allows it to be effective against even non-dividing bacteria within a biofilm. Dalbavancin also shows potent activity against MRSA biofilms, primarily by inhibiting cell wall synthesis.

Quantitative Analysis: Oritavancin vs. Dalbavancin

The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of the anti-biofilm activities of oritavancin and dalbavancin against MRSA.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) Against MRSA

AntibioticMRSA Strain(s)MBEC Range (µg/mL)Key Findings
Oritavancin MSSA, MRSA, VRSA0.5 - 8[1][2][3]MBECs were often within one doubling dilution of the planktonic MICs, indicating high potency against biofilms.[1][2]
Dalbavancin MRSAMBEC₉₀: 0.5Demonstrated potent activity against established MRSA biofilms.[4]
Dalbavancin MRSA (from bone infections)Up to 0.4[5]Active against most strains in pre-established adhered cells and 24-hour old biofilms.[6]
Dalbavancin MRSA and MRSEMRSA: 1-4, MRSE: 2-16[7]Successfully reduced MRSA and MRSE in biofilms.[7]

MBEC is defined as the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Table 2: Comparative In Vitro Potency (MIC) Against Planktonic MRSA

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Oritavancin 0.06[8]0.12[8]
Dalbavancin 0.06[8]0.06[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Mechanisms of Action: A Tale of Two Lipoglycopeptides

The differing approaches of oritavancin and dalbavancin in combating MRSA biofilms are rooted in their distinct molecular mechanisms.

Oritavancin boasts a multi-faceted mechanism of action.[3][9] Like other glycopeptides, it inhibits the transglycosylation and transpeptidation steps of peptidoglycan synthesis, which are crucial for cell wall formation.[9][10] Uniquely, its hydrophobic 4'-chlorobiphenylmethyl side chain allows it to anchor to the bacterial cell membrane, causing depolarization, increased permeability, and ultimately, rapid cell death.[3][9] This membrane-disrupting capability is particularly effective against the slow-growing or non-dividing persister cells often found within biofilms.[11][12]

Oritavancin_Mechanism cluster_Membrane Bacterial Cell Membrane Transglycosylation Transglycosylation Peptidoglycan_Synthesis Peptidoglycan Synthesis Transpeptidation Transpeptidation Membrane_Integrity Membrane Integrity Cell_Death Rapid Cell Death Oritavancin Oritavancin Oritavancin->Transglycosylation Inhibits Oritavancin->Transpeptidation Inhibits Oritavancin->Membrane_Integrity Disrupts

Caption: Oritavancin's multi-target mechanism of action against MRSA.

Dalbavancin , in contrast, primarily targets bacterial cell wall synthesis. It interferes with the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing cross-linking and thereby inhibiting cell wall formation.[13] While highly effective against actively growing bacteria, its action against the metabolically less active cells within a mature biofilm may be less rapid compared to oritavancin.

Dalbavancin_Mechanism Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Cross_linking Cross-linking Peptidoglycan_Precursor->Cross_linking Cell_Wall_Synthesis Inhibited Cell Wall Synthesis Dalbavancin Dalbavancin Dalbavancin->Peptidoglycan_Precursor Binds to Cell_Death Cell Death

Caption: Dalbavancin's mechanism of action targeting MRSA cell wall synthesis.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a standard method for determining the susceptibility of a pre-formed biofilm to an antimicrobial agent.

MBEC_Workflow cluster_setup Biofilm Formation cluster_treatment Antimicrobial Challenge cluster_readout Eradication Assessment Inoculation Inoculate MRSA into 96-well plate with pegs Incubation_24h Incubate for 24h to form biofilm Inoculation->Incubation_24h Rinse Rinse pegs to remove planktonic cells Incubation_24h->Rinse Transfer Transfer pegs to plate with serial dilutions of antibiotic Rinse->Transfer Incubation_treatment Incubate for 24h Transfer->Incubation_treatment Sonication Transfer pegs to recovery medium and sonicate Incubation_treatment->Sonication Incubation_readout Incubate recovery plate Sonication->Incubation_readout Readout Determine lowest concentration with no bacterial growth (MBEC) Incubation_readout->Readout

Caption: A generalized workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Detailed Methodology:

  • Biofilm Growth: MRSA strains are inoculated into 96-well microtiter plates containing pegs on the lid (e.g., MBEC™ Physiology & Genetics Assay plate). The plates are incubated for 24 hours to allow for biofilm formation on the pegs.[1]

  • Antibiotic Challenge: The peg lid is removed, and the pegs are rinsed to remove non-adherent, planktonic bacteria. The lid is then placed onto a new 96-well plate containing serial dilutions of the antimicrobial agent (oritavancin or dalbavancin) in a suitable growth medium. This plate is incubated for a specified period, typically 24 hours.[1]

  • Eradication Assessment: Following incubation with the antibiotic, the peg lid is removed and rinsed again. The pegs are then placed in a new 96-well plate containing fresh growth medium. The entire apparatus is sonicated to dislodge any surviving bacteria from the pegs into the medium. This "recovery" plate is then incubated to allow for the growth of any viable bacteria. The MBEC is determined as the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.[6][14]

Conclusion

Both oritavancin and dalbavancin are formidable agents against MRSA biofilms. The choice between them may depend on the specific clinical context, including the maturity of the biofilm and the metabolic state of the embedded bacteria. Oritavancin's rapid, concentration-dependent killing and its efficacy against non-dividing cells make it a particularly compelling option for eradicating established biofilms. Dalbavancin's potent activity and long half-life also position it as a valuable therapeutic, especially in preventing biofilm formation and treating infections with a significant planktonic component. Further research, including in vivo studies and clinical trials, will continue to delineate the optimal applications for these important lipoglycopeptides in the ongoing battle against MRSA biofilm-associated infections.

References

Oritavancin Edges Out Standard of Care in Cost-Effectiveness for Skin Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent pharmacoeconomic studies reveals that single-dose oritavancin presents a cost-effective alternative to the standard of care for the treatment of acute bacterial skin and skin structure infections (ABSSSIs), primarily by reducing or eliminating hospital stays and associated resource utilization. While the upfront acquisition cost of oritavancin is higher, its ability to facilitate outpatient treatment or early discharge leads to significant overall cost savings for healthcare systems.

Oritavancin, a long-acting lipoglycopeptide antibiotic, has demonstrated non-inferiority to multi-dose vancomycin in clinical trials for treating ABSSSIs caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique pharmacokinetic profile, allowing for a single intravenous administration, is the cornerstone of its economic advantage over standard treatments that often necessitate prolonged hospitalization for intravenous antibiotic therapy.

Comparative Cost-Effectiveness Analysis

Multiple studies have quantified the economic impact of incorporating oritavancin into treatment protocols for ABSSSIs. These analyses consistently highlight a reduction in total medical costs, driven by the avoidance of inpatient admission or a reduction in the length of hospital stay.

A retrospective, real-world study conducted in an outpatient setting found that treatment with oritavancin was associated with a per-patient saving of $2,319 compared to the standard of care (SoC).[2] This study also reported a higher cure rate for oritavancin (73.2%) versus SoC (48.4%).[2] Another analysis focusing on a community hospital setting demonstrated that the use of oritavancin led to a 5.9% lower average hospital cost and significantly lower 30- and 90-day readmission rates compared to a comparator group.[3][4]

From a UK perspective, a cost-minimization analysis indicated that oritavancin, when used to facilitate early discharge, resulted in cost savings of £281 and a reduction in treatment duration of 0.8 days compared to dalbavancin.[5][6][7] When compared to other standards of care like teicoplanin, daptomycin, and linezolid, oritavancin significantly reduced treatment duration by five days, albeit with marginally higher initial costs.[5][6][7]

The table below summarizes key quantitative data from various cost-effectiveness analyses.

Study (Setting)Oritavancin CohortStandard of Care (SoC) CohortKey Economic OutcomesClinical Outcomes
Retrospective Real-World Study (Outpatient) [2]Single-dose oritavancinMulti-dose SoC therapyPer-patient savings of $2,319 with oritavancin.Cure rate: 73.2% (Oritavancin) vs. 48.4% (SoC).
Community Hospital Study [3][4]79 patients28 patients5.9% lower average hospital cost with oritavancin.30-day readmission: 10.1% (Oritavancin) vs. 60.7% (SoC).90-day readmission: 12.7% (Oritavancin) vs. 60.7% (SoC).
UK Cost-Minimisation Analysis [5][6][7]Oritavancin for early dischargeDalbavancin, Teicoplanin, Daptomycin, LinezolidCost savings of £281 vs. Dalbavancin.Marginally higher costs vs. Teicoplanin, Daptomycin, and Linezolid.Reduced treatment duration by 0.8 days vs. Dalbavancin and 5 days vs. other comparators.
US Veterans Affairs Medical Center Analysis [8]22 patients (various infections)Vancomycin and DaptomycinEstimated cost savings of about $37,000 per patient with oritavancin.Clinical failure: 15% (Oritavancin/Dalbavancin) vs. 0% (Vancomycin) and 13% (Daptomycin).
US Emergency Department Model [9]Outpatient oritavancinInpatient vancomycinEstimated savings of $1,752 to $6,476 per patient by avoiding hospitalization.Not directly compared.

Experimental Protocols and Methodologies

The cited studies employed various methodologies to assess the cost-effectiveness of oritavancin. The majority are retrospective cohort studies and cost-minimization or cost-consequence analyses based on real-world data or decision-analytic models.

Retrospective Cohort Studies: These studies, such as the one conducted in a community hospital, involved a review of medical charts for patients treated with oritavancin versus a comparator group.[1][3][4] Key data points included patient demographics, clinical diagnoses (e.g., cellulitis, abscess), length of stay, hospital costs, and readmission rates at 30 and 90 days.[3][4] Statistical analyses were then performed to compare the outcomes between the cohorts.

Cost-Minimisation and Cost-Consequence Analyses: These economic models are designed to compare the costs of different treatment strategies where clinical outcomes are assumed to be equivalent or are considered alongside the costs. For instance, the UK-based study developed a decision-analytic model using publicly available National Health Service (NHS) costs, clinical practice guidelines, and expert opinion.[5][6][7] The model compared the total costs and treatment days for oritavancin administered at early discharge versus other intravenous and oral antibiotics.[5][6][7]

The workflow for a typical cost-effectiveness analysis comparing oritavancin to standard of care is illustrated in the diagram below.

CostEffectivenessWorkflow cluster_data Data Collection cluster_analysis Analysis cluster_results Results & Conclusion A Patient Population (e.g., ABSSSI) B Treatment Arms: - Oritavancin - Standard of Care A->B D Cost Analysis: - Drug Acquisition - Administration - Hospitalization - Readmissions B->D E Clinical Outcome Analysis: - Cure Rates - Length of Stay - Readmission Rates B->E C Data Sources: - Medical Records - Databases - Published Literature C->D C->E F Cost-Effectiveness Model (e.g., Decision Tree, Markov) D->F E->F G Comparative Cost-Effectiveness Ratios (e.g., ICER) F->G H Budget Impact Analysis G->H I Conclusion on Economic Value H->I

Caption: Workflow of a Cost-Effectiveness Analysis.

Mechanism of Action: A Multifaceted Attack

Oritavancin's efficacy stems from its multiple mechanisms of action against Gram-positive bacteria.[10][11] It primarily inhibits bacterial cell wall synthesis through two distinct actions: blocking the transglycosylation (polymerization) step and inhibiting the transpeptidation (cross-linking) step.[10][11][12] Furthermore, oritavancin possesses a hydrophobic side chain that allows it to anchor to the bacterial cell membrane, leading to disruption of membrane integrity, depolarization, and increased permeability, ultimately resulting in rapid, concentration-dependent bactericidal activity.[10][11] This multifaceted attack contributes to its potent activity against a broad range of Gram-positive pathogens, including those resistant to other antibiotics.

The logical relationship of oritavancin's mechanisms of action is depicted in the following diagram.

Oritavancin_MoA cluster_oritavancin Oritavancin cluster_mechanisms Mechanisms of Action cluster_effects Bacterial Effects O Oritavancin A Inhibition of Transglycosylation O->A B Inhibition of Transpeptidation O->B C Disruption of Cell Membrane Integrity O->C D Inhibition of Peptidoglycan Synthesis A->D B->D E Membrane Depolarization & Permeabilization C->E F Bacterial Cell Death D->F E->F

Caption: Oritavancin's Mechanisms of Action.

References

Oritavancin Diphosphate Demonstrates a Prolonged Post-Antibiotic Effect Compared to Other Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals that oritavancin diphosphate exhibits a significantly prolonged post-antibiotic effect (PAE) against key Gram-positive pathogens, such as Staphylococcus aureus, when compared to other glycopeptides including vancomycin and teicoplanin. This extended period of bacterial growth suppression, even after the antibiotic has been removed from the culture medium, suggests a potential for more flexible dosing regimens and sustained antimicrobial activity. While direct comparative data for dalbavancin remains limited in the reviewed literature, the available evidence positions oritavancin favorably within the glycopeptide class regarding its post-antibiotic activity.

Comparative Analysis of Post-Antibiotic Effect

The post-antibiotic effect is a critical pharmacodynamic parameter that influences the efficacy of an antimicrobial agent. The table below summarizes the available in vitro PAE data for this compound and other glycopeptides against Staphylococcus aureus.

AntibioticBacterial StrainConcentration (mg/L)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Reference
Oritavancin S. aureusNot SpecifiedNot SpecifiedProlonged[1]
Vancomycin S. aureus510.2 - 0.7[2]
S. aureus251-20.6 - 2.0[2][3][4]
S. aureus ATCC 2592320 (10x MIC)21.2[5]
Teicoplanin S. aureus510.2 - 0.7[2]
S. aureus251-20.6 - 2.0[2][3][4]
S. aureus (various strains)Not SpecifiedNot Specified2.4 - 4.1[6]
S. aureusNot SpecifiedNot SpecifiedNo or very short PAE[7]
Dalbavancin S. aureusData not availableData not availableData not available

Note: The available literature provides a general statement on the prolonged PAE of oritavancin without specific quantitative data under defined experimental conditions. Data for dalbavancin's PAE was not available in the reviewed sources.

Experimental Protocols

The determination of the post-antibiotic effect in the cited studies generally follows a standard methodology, which is crucial for the interpretation and comparison of the results.

General Methodology for PAE Determination

The in vitro post-antibiotic effect is typically determined through the following steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test organism, usually in the logarithmic phase of growth, is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial culture is then exposed to a specific concentration of the antibiotic, often a multiple of the minimum inhibitory concentration (MIC), for a defined period (e.g., 1 or 2 hours). A control culture without the antibiotic is incubated under the same conditions.

  • Drug Removal: After the exposure period, the antibiotic is removed from the culture. This is a critical step and is typically achieved by one of two methods:

    • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed broth medium. This reduces the antibiotic concentration to a sub-inhibitory level.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed with fresh broth or saline before being resuspended in fresh medium.

  • Monitoring of Bacterial Regrowth: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in both the antibiotic-exposed and control cultures is monitored at regular intervals by plating serial dilutions onto agar plates.

  • Calculation of PAE: The post-antibiotic effect is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after drug removal.

    • C is the corresponding time for the unexposed control culture.

PAE_Workflow Experimental Workflow for Post-Antibiotic Effect (PAE) Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_monitoring Monitoring & Calculation start Start culture Prepare bacterial culture in log phase start->culture expose Expose culture to antibiotic (e.g., 10x MIC for 2 hours) culture->expose control Incubate control culture without antibiotic culture->control remove Remove antibiotic (Dilution or Centrifugation/Washing) expose->remove monitor Monitor bacterial regrowth (Viable counts at intervals) control->monitor remove->monitor calculate Calculate PAE = T - C monitor->calculate end End calculate->end

Caption: A flowchart illustrating the key steps in the in vitro determination of the post-antibiotic effect.

Signaling Pathways and Mechanism of Action

The prolonged post-antibiotic effect of oritavancin is likely attributable to its multifaceted mechanism of action. Like other glycopeptides, oritavancin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. However, oritavancin possesses additional mechanisms that contribute to its potent and sustained activity. Its lipophilic side chain anchors the molecule to the bacterial membrane, which not only enhances its primary activity but also leads to the disruption of bacterial membrane integrity and depolarization. This membrane-destabilizing effect may persist even after the drug is no longer present in the surrounding medium, contributing to the observed prolonged PAE.

Oritavancin_MoA Oritavancin's Multifaceted Mechanism of Action cluster_cellwall Cell Wall Synthesis Inhibition cluster_membrane Membrane Disruption oritavancin Oritavancin bind_d_ala Binds to D-Ala-D-Ala terminus of peptidoglycan precursors oritavancin->bind_d_ala anchor Lipophilic side chain anchors to bacterial membrane oritavancin->anchor inhibit_transglycosylation Inhibits transglycosylation bind_d_ala->inhibit_transglycosylation inhibit_transpeptidation Inhibits transpeptidation bind_d_ala->inhibit_transpeptidation cell_death Bacterial Cell Death inhibit_transglycosylation->cell_death inhibit_transpeptidation->cell_death depolarization Membrane depolarization anchor->depolarization permeability Increased membrane permeability depolarization->permeability permeability->cell_death

Caption: A diagram illustrating the multiple mechanisms of action of oritavancin leading to bacterial cell death.

References

Safety Operating Guide

Navigating the Safe Disposal of Oritavancin Diphosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oritavancin Diphosphate, a lipoglycopeptide antibiotic, requires specific handling and disposal procedures to mitigate risks to human health and the ecosystem. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound waste.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with potential for skin and respiratory sensitization and is recognized as being toxic to aquatic life with long-lasting effects[1]. Therefore, indiscriminate disposal, such as flushing down drains, is strictly prohibited to prevent the contamination of water systems and the potential development of antibiotic-resistant microorganisms[2][3].

Quantitative Data on this compound
PropertyValueSource
Chemical FormulaC₈₆H₉₇Cl₃N₁₀O₂₆ · 2H₃PO₄[4]
Molecular Weight1989.09 g/mol [4]
FormWhite to off-white powder[4][5]
Storage Temperature2-8°C[4]
Hazard ClassificationsSkin Sensitizer, Toxic to Aquatic Life[1][4]

Detailed Protocol for the Disposal of this compound Waste

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting, ensuring compliance with safety and environmental regulations.

Materials Required:

  • Personal Protective Equipment (PPE): NIOSH/MSHA-approved respirator, chemical-resistant gloves, and chemical safety goggles[6].

  • Designated, leak-proof, and clearly labeled hazardous chemical waste container[2][7].

  • Combustible solvent (if required by the licensed disposal company).

  • Spill containment kit.

Procedure:

  • Segregation of Waste:

    • Isolate all waste materials contaminated with this compound, including unused stock solutions, contaminated media, and disposable equipment (e.g., pipette tips, vials).

    • Treat all materials that have come into contact with this compound as hazardous chemical waste[2].

  • Collection of Liquid Waste:

    • Collect all liquid waste containing this compound, such as stock solutions and unused media, in a designated, leak-proof container[7].

    • The container must be clearly labeled as "Hazardous Chemical Waste: this compound" and include the appropriate hazard pictograms[7].

    • Do not mix with other chemical waste unless compatibility has been confirmed.

  • Collection of Solid Waste:

    • Place all solid waste, such as contaminated gloves, weighing papers, and empty vials, into a separate, sealed plastic bag before placing it in the designated solid hazardous waste container.

  • Storage:

    • Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company[8].

    • Follow all institutional, local, state, and federal regulations for the disposal of pharmaceutical and chemical waste[6].

    • In some cases, the disposal company may require the material to be dissolved in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber[8].

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G A Start: this compound Waste Generation B Segregate Waste (Liquid vs. Solid) A->B C Collect Liquid Waste in Labeled, Leak-Proof Container B->C D Collect Solid Waste in Sealed Bag and Designated Container B->D E Store Waste in Secure, Designated Area C->E D->E F Arrange for Licensed Professional Disposal E->F G End: Compliant Disposal F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements[2].

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Oritavancin Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling potent pharmaceutical ingredients like Oritavancin Diphosphate, a thorough understanding of safety protocols and the correct use of personal protective equipment (PPE) is critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.

This compound is a pharmaceutically active ingredient that is considered toxic. It can be a moderate to severe irritant to the skin and eyes and may cause allergic skin reactions or asthma-like symptoms if inhaled[1][2]. Therefore, handling should be restricted to personnel trained in handling potent compounds[1].

Personal Protective Equipment (PPE) Requirements

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA-approved respirator.[1]To prevent inhalation of the powder, which can cause respiratory sensitization[2].
Hand Protection Chemical impermeable gloves.To prevent skin contact, as the compound can cause skin irritation and sensitization[2][3].
Eye Protection Tightly fitting safety goggles with side-shields.[4]To protect eyes from contact with the powder, which is a moderate to severe irritant[1].
Body Protection Protective clothing.To prevent contamination of personal clothing and skin[1].

Operational Handling and Disposal Plan

A clear, step-by-step plan for the handling and disposal of this compound is crucial for laboratory safety and regulatory compliance.

Handling Workflow Diagram

Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing - Handle powder carefully to avoid dust prep->weigh reconstitution Reconstitution (for solution) - Use aseptic technique - Reconstitute with sterile water for injection weigh->reconstitution dilution Dilution (if required) - Dilute with 5% dextrose in water (D5W) reconstitution->dilution use Experimental Use dilution->use decontamination Decontamination - Clean work surfaces use->decontamination disposal Disposal - Dispose of waste according to regulations decontamination->disposal

Handling this compound Workflow

Experimental Protocol: Reconstitution and Dilution for Infusion

The following protocol is based on the instructions for preparing this compound for intravenous infusion and should be adapted for research purposes under appropriate laboratory conditions. Aseptic techniques should be used throughout the process[5].

  • Reconstitution :

    • Reconstitute each 400 mg vial of this compound with 40 mL of sterile water for injection.[6]

    • This results in a solution with a concentration of 10 mg/mL.[5][6]

    • Gently swirl the vials to dissolve the powder completely, avoiding foaming.[6] The reconstituted solution should be clear and colorless to pale yellow.[5][6]

  • Dilution :

    • For a final concentration of 1.2 mg/mL, further dilute the reconstituted solution in a 5% dextrose in water (D5W) intravenous bag.[5][6]

    • To prepare a 1000 mL solution, withdraw and discard 120 mL from the D5W bag.[5][6]

    • Withdraw 40 mL of the reconstituted Oritavancin solution from each of three vials (for a total of 120 mL) and add it to the D5W bag to bring the final volume to 1000 mL.[5][6]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations[1]. Unused medicinal products and waste should be handled as hazardous waste and disposed of accordingly[5].

Quantitative Safety Data

ParameterValueSource
Concentration after Reconstitution 10 mg/mL[5][7]
Concentration after Dilution for Infusion 1.2 mg/mL[5][7]
Storage Temperature (unreconstituted) 2-8°C[3]

By adhering to these safety protocols and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.